An In-depth Technical Guide to Fluorescently Labeled 16:0 Phosphatidylethanolamine Probes
Introduction The term "16:0 Cyanur PE" does not refer to a standard, commercially available reagent. It likely describes a custom-synthesized molecular probe based on a 16:0 phosphatidylethanolamine (B1630911) (PE) backb...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The term "16:0 Cyanur PE" does not refer to a standard, commercially available reagent. It likely describes a custom-synthesized molecular probe based on a 16:0 phosphatidylethanolamine (B1630911) (PE) backbone. The "16:0" designation specifies the presence of a palmitoyl (B13399708) fatty acid chain, one of the most common saturated fatty acids in eukaryotic membranes. The "Cyanur" component may refer to cyanuric chloride, a triazine-based chemical often used as a linker to covalently attach a fluorescent dye to the primary amine of the PE headgroup.[1][2]
This guide provides a comprehensive overview of the core components, focusing on a well-characterized and widely used analog: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) , commonly known as 16:0 NBD PE . This probe consists of a PE lipid with two 16-carbon saturated acyl chains and the NBD (nitrobenzoxadiazole) fluorophore attached to its headgroup.[3] NBD-PE is extensively used to study membrane dynamics, lipid trafficking, and cell fusion.[4][5] We will cover the foundational biochemistry of phosphatidylethanolamine, the properties of NBD-PE as a model probe, relevant signaling pathways, and detailed experimental protocols.
Core Molecule: Phosphatidylethanolamine (PE)
Phosphatidylethanolamine is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids.[6] It is a key structural and functional component of biological membranes, particularly enriched in the inner leaflet of the plasma membrane and in mitochondrial membranes.[7][]
Structure and Function:
Structure: PE consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[9] The 16:0 designation indicates that the fatty acid at the sn-1 or sn-2 position is palmitic acid.
Biophysical Properties: The small ethanolamine headgroup gives the molecule a conical shape, which induces negative curvature in lipid bilayers. This property is crucial for processes involving membrane bending, fusion, and fission, such as vesicle formation and cell division.[6][]
Biological Roles: PE is essential for mitochondrial function, oxidative phosphorylation, autophagy, and serves as a precursor for the synthesis of other lipids, including phosphatidylcholine (PC).[6][10]
Phosphatidylethanolamine Signaling and Biosynthesis
PE is synthesized via two primary routes: the Kennedy pathway in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[7][11] The segregation of these pathways highlights the importance of maintaining distinct PE pools within the cell.
Caption: Major Phosphatidylethanolamine (PE) biosynthesis pathways in mammalian cells.
The Fluorescent Probe: 16:0 NBD PE
16:0 NBD PE is a headgroup-labeled fluorescent phospholipid where the environmentally sensitive NBD fluorophore is attached to the primary amine of the PE headgroup. This probe is frequently used to label membranes and vesicles in vitro and in live cells.
Physicochemical and Spectroscopic Properties
The fluorescence of NBD is highly sensitive to the polarity of its environment, exhibiting increased quantum yield in hydrophobic environments (like a lipid bilayer) compared to aqueous solutions.[12]
While NBD is directly conjugated to PE, a cyanuric chloride linker could be used to attach other fluorophores. Cyanuric chloride has three chlorine atoms that can be sequentially substituted by nucleophiles (like the amine on PE or a dye) at different temperatures (0°C, room temperature, >60°C).[2][15] This allows for a controlled, stepwise synthesis to create a custom probe.
An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-cyanur),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (DPPE-cyanur), a functionalized phospholipid critical in the development of advanced drug delivery systems. This document outlines its physicochemical characteristics, detailed experimental protocols for its synthesis and incorporation into liposomal formulations, and the subsequent characterization of these nanoparticles.
Core Properties of DPPE-cyanur and its Precursor
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) is a derivative of the saturated phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The addition of a cyanuric chloride moiety to the primary amine of the phosphoethanolamine headgroup transforms DPPE into a reactive lipid capable of covalent conjugation with a variety of molecules, including proteins, antibodies, and peptides. This functionality is pivotal for the creation of targeted and stimuli-responsive drug delivery vehicles.
Physicochemical Properties
Quantitative data for the direct precursor, DPPE, is more readily available and serves as a baseline for understanding the properties of its cyanur-modified counterpart. The introduction of the cyanuric chloride group is expected to increase the molecular weight and may slightly alter the transition temperature and solubility.
The concentration of DPPE in a liposomal formulation significantly influences the physicochemical properties of the vesicles. While specific data for DPPE-cyanur is limited, the trends observed with DPPE provide valuable insights. The cyanur headgroup, being larger and more rigid than the primary amine of DPPE, is expected to have a more pronounced effect on membrane curvature and surface properties.
Table 3: Effect of DPPE Concentration on Liposome Size
Preparation of Reactants: Dissolve DPPE in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen). In a separate flask, dissolve a slight molar excess of cyanuric chloride in anhydrous THF.
Reaction Setup: Cool the DPPE solution to 0°C in an ice bath.
Addition of Base: Add anhydrous pyridine or DIPEA to the DPPE solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.
Slow Addition of Cyanuric Chloride: Slowly add the cyanuric chloride solution dropwise to the stirred DPPE solution at 0°C. The temperature should be carefully controlled as the first substitution of chlorine on the cyanuric chloride is highly favorable at this temperature.
Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new spot with a different Rf value compared to the starting materials.
Work-up: Once the reaction is complete, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to isolate the desired 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur).
Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Synthesis workflow for DPPE-cyanur.
Preparation of DPPE-cyanur Functionalized Liposomes
The thin-film hydration method is a common and effective technique for preparing liposomes.[3]
Materials:
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE-cyanur at a specific molar ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).
Extrusion: To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated several times to ensure homogeneity.
Purification: Remove any unencapsulated drug or other solutes by methods such as dialysis or size exclusion chromatography.
Workflow for liposome preparation.
Characterization of DPPE-cyanur Functionalized Liposomes
2.3.1. Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
Protocol: Dilute the liposome suspension in the appropriate buffer to a suitable concentration. Analyze the sample using a DLS instrument. The measurements should be performed in triplicate.
2.3.2. Encapsulation Efficiency
Method: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
Protocol:
Separate the unencapsulated drug from the liposomes using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.
Quantify the amount of encapsulated drug by lysing the liposomes (e.g., with a detergent like Triton X-100) and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculate the EE% using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
2.3.3. In Vitro Drug Release
Method: A dialysis method is commonly used to study the in vitro release of a drug from liposomes.
Protocol:
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
Quantify the amount of released drug in the aliquots using a suitable analytical method.
Plot the cumulative percentage of drug released versus time.
Workflow for liposome characterization.
Signaling Pathways and Mechanisms of Action
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) does not have a direct role in signaling pathways. Its function is primarily to act as a reactive anchor within the liposomal membrane. The cyanur group, being an amine-reactive moiety, allows for the covalent attachment of targeting ligands such as antibodies or peptides. These ligands then guide the liposome to specific cells or tissues, where they can interact with cell surface receptors, leading to receptor-mediated endocytosis and subsequent intracellular drug delivery. The signaling cascade that is initiated is dependent on the specific ligand and receptor interaction, not on the DPPE-cyanur molecule itself.
DPPE-Cyanur: A Versatile Phospholipid for Advanced Drug Delivery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-Cyanur (DPPE-Cyanur) is a synthetically modified phospholip...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-Cyanur (DPPE-Cyanur) is a synthetically modified phospholipid that serves as a versatile building block in the development of advanced drug delivery systems and bioconjugates. Its unique chemical structure, combining the well-characterized lipid anchor 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with the reactive cyanuric chloride linker, offers a powerful platform for the covalent attachment of a wide range of molecules to lipid bilayers. This guide provides a comprehensive overview of the chemical structure, function, and potential applications of DPPE-Cyanur, along with generalized experimental protocols and conceptual workflows relevant to its use in research and development.
Chemical Structure and Properties
DPPE-Cyanur is an amphipathic molecule consisting of three key components:
A 1,2-dipalmitoyl-sn-glycero-3-phosphate backbone: This constitutes the hydrophobic lipid tail, composed of two saturated 16-carbon fatty acid chains (palmitic acid). This portion of the molecule facilitates its stable incorporation into lipid bilayers of liposomes and other lipid-based nanoparticles.
A phosphoethanolamine headgroup: This forms the hydrophilic part of the lipid, connecting the hydrophobic tail to the cyanuric chloride linker.
A cyanuric chloride (Cyanur) moiety: This is a triazine-based reactive group attached to the ethanolamine (B43304) headgroup. The two remaining chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the covalent conjugation of various ligands.
The presence of the cyanuric chloride linker is the defining feature of DPPE-Cyanur, transforming the structural lipid DPPE into a functional component for bioconjugation.
Physicochemical Data
While specific experimental data for DPPE-Cyanur is not extensively published in peer-reviewed literature, the properties of its constituent parts and data from commercial suppliers provide a basis for its characterization.
The primary function of DPPE-Cyanur is to serve as a reactive lipid for the covalent attachment of molecules to the surface of lipid-based nanoparticles. The cyanuric chloride moiety acts as a versatile chemical handle, enabling the conjugation of targeting ligands, imaging agents, or other functional molecules.
Key Applications
Targeted Drug Delivery: DPPE-Cyanur can be incorporated into liposomes or other lipid nanoparticles, and its reactive sites can be used to attach targeting moieties such as antibodies, peptides, or small molecules. This facilitates the specific delivery of therapeutic payloads to target cells or tissues, enhancing efficacy and reducing off-target toxicity.
Vaccine and Adjuvant Development: The surface of lipid nanoparticles can be functionalized with antigens or adjuvants using DPPE-Cyanur as a linker. This can improve the immunogenicity of subunit vaccines by co-localizing the antigen and adjuvant and facilitating their uptake by antigen-presenting cells.
Gene Delivery: Cationic lipids are often used to form complexes with negatively charged nucleic acids for gene delivery. While DPPE-Cyanur is not inherently cationic, its reactive handle can be used to attach cationic polymers or peptides to the surface of lipid nanoparticles, potentially improving their gene transfection efficiency.[3]
Diagnostic and Imaging Agents: Fluorophores, chelating agents for radioisotopes, or contrast agents can be conjugated to DPPE-Cyanur. When incorporated into nanoparticles, this allows for the in vivo tracking and imaging of the delivery system.
Mechanism of Action as a Linker
The functionality of DPPE-Cyanur is derived from the reactivity of the cyanuric chloride group. The chlorine atoms on the triazine ring can be sequentially displaced by nucleophiles (e.g., amines, thiols, hydroxyls) on the molecule to be conjugated. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions. This enables the synthesis of multifunctional lipids where different molecules can be attached to the same lipid anchor.
Experimental Protocols
While specific, validated protocols for DPPE-Cyanur are not widely published, the following are generalized methodologies based on standard techniques for liposome (B1194612) preparation and bioconjugation.
General Protocol for Liposome Formulation incorporating DPPE-Cyanur
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
Lipid Film Formation:
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DPPE-Cyanur in a chosen molar ratio) in chloroform in a round-bottom flask.
Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.
Further dry the film under vacuum for at least one hour to remove any residual solvent.
Hydration:
Hydrate the lipid film with the aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids used. This will result in the formation of multilamellar vesicles (MLVs).
Size Reduction (Extrusion):
Assemble the liposome extruder with the desired pore size polycarbonate membranes.
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form SUVs with a more uniform size distribution.
Purification:
Remove any unencapsulated material by size exclusion chromatography or dialysis.
Characterization:
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
General Protocol for Conjugation to DPPE-Cyanur-containing Liposomes
This protocol outlines a general approach for conjugating an amine-containing molecule to the cyanuric chloride moiety on the surface of pre-formed liposomes.
Materials:
DPPE-Cyanur containing liposomes in a suitable buffer (e.g., HEPES or borate (B1201080) buffer, pH 8.5-9.0)
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Procedure:
Reaction Setup:
Add the amine-containing molecule to the liposome suspension. The molar ratio of the molecule to reactive lipid will need to be optimized.
Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time will depend on the reactivity of the amine and the desired degree of conjugation.
Quenching:
Add an excess of a quenching agent (e.g., Tris or glycine) to react with any remaining unreacted cyanuric chloride groups.
Purification:
Remove the unconjugated molecule and quenching agent from the conjugated liposomes using size exclusion chromatography or extensive dialysis.
Characterization:
Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for protein conjugation or spectroscopy if the conjugated molecule has a unique absorbance or fluorescence profile.
Quantitative Data
As DPPE-Cyanur is a component for creating more complex systems, quantitative data is highly dependent on the final formulation and its application. The following table provides examples of the types of quantitative data that would be relevant for characterizing liposomes containing functionalized lipids.
Parameter
Example Data (Hypothetical)
Relevance
Particle Size (Z-average)
100 ± 5 nm
Influences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI)
< 0.1
Indicates a narrow and uniform size distribution of the nanoparticles.
Zeta Potential
-25 mV
Reflects the surface charge, which affects stability and interaction with biological membranes.
Encapsulation Efficiency
> 90%
The percentage of the drug that is successfully entrapped within the liposomes.
Ligand Conjugation Efficiency
75%
The percentage of reactive lipids that have been successfully conjugated with the targeting ligand.
Visualizations
Signaling Pathways and Workflows
DPPE-Cyanur is not known to be directly involved in specific signaling pathways. Its role is to facilitate the delivery of therapeutic agents that will then interact with cellular signaling pathways. Below are Graphviz diagrams illustrating the logical workflow of its synthesis and application in targeted drug delivery.
An In-depth Technical Guide on the Core Mechanism of Action of 16:0 Cyanur PE in Liposomes
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (16:0 Cyanur PE), a functiona...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur) (16:0 Cyanur PE), a functionalized phospholipid, and its core mechanism of action when incorporated into liposomal drug delivery systems. While specific experimental data on 16:0 Cyanur PE is limited in publicly available literature, this document extrapolates its function based on the well-established chemistry of its constituent parts: a 16:0 dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) lipid anchor and a reactive cyanuric chloride headgroup. The proposed mechanism centers on the role of 16:0 Cyanur PE as a versatile linker for the covalent conjugation of targeting moieties to the liposome (B1194612) surface, thereby enabling active targeting of therapeutic payloads to specific cells or tissues. This guide details the physicochemical properties of 16:0 Cyanur PE, its proposed mechanism of action, representative experimental protocols for the formulation and characterization of functionalized liposomes, and potential applications in targeted drug delivery.
Introduction to 16:0 Cyanur PE
16:0 Cyanur PE is a synthetic phospholipid derivative designed for the surface modification of liposomes. It consists of a DPPE backbone, which readily integrates into the lipid bilayer of liposomes, and a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) group attached to the ethanolamine (B43304) headgroup. The dipalmitoyl (16:0) saturated fatty acid chains provide rigidity and stability to the liposomal membrane. The key functional component is the cyanuric chloride ring, a highly reactive electrophile that can undergo sequential nucleophilic substitution reactions. This reactivity allows for the covalent attachment of a wide range of molecules, including proteins, peptides, antibodies, and small molecule ligands, to the liposome surface.
Proposed Mechanism of Action in Liposomes
The primary mechanism of action of 16:0 Cyanur PE in liposomes is to serve as a stable and reactive anchor for the covalent conjugation of targeting ligands. This process transforms a conventional liposome into a targeted drug delivery vehicle, enhancing its therapeutic efficacy by increasing its accumulation at the desired site of action and reducing off-target effects.
The proposed mechanism involves a two-step process:
Incorporation into the Liposome Bilayer: During the liposome formulation process, 16:0 Cyanur PE is mixed with other lipids (e.g., phospholipids (B1166683) and cholesterol). Due to its amphiphilic nature, it spontaneously inserts into the lipid bilayer, with the hydrophobic dipalmitoyl tails oriented towards the core of the membrane and the hydrophilic phosphoethanolamine-cyanur headgroup exposed to the aqueous environment on the liposome surface.
Covalent Conjugation of Targeting Ligands: The cyanuric chloride moiety on the liposome surface acts as an electrophilic hub for covalent bond formation. The three chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, such as the primary amines (-NH2) or thiols (-SH) present on targeting ligands. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise conjugation. This covalent linkage ensures the stable attachment of the targeting ligand to the liposome surface, preventing its dissociation in the physiological environment.
The following diagram illustrates the proposed mechanism of action:
Proposed mechanism of action for 16:0 Cyanur PE in liposomes for targeted drug delivery.
Quantitative Data Summary
Due to the limited availability of specific experimental data for 16:0 Cyanur PE-containing liposomes, the following tables present representative data from studies on similarly functionalized liposomes. These values should be considered as illustrative examples of the expected physicochemical properties and biological activities.
Table 1: Physicochemical Characterization of Functionalized Liposomes
Liposome Formulation
Mean Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Encapsulation Efficiency (%)
Plain Liposomes
110 ± 5
0.12 ± 0.03
-5.2 ± 1.5
85 ± 7
Ligand-Conjugated Liposomes
125 ± 7
0.15 ± 0.04
-8.7 ± 2.1
82 ± 6
Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Liposomes (MTT Assay)
Formulation
Cell Line
IC50 (µg/mL)
Free Doxorubicin
MCF-7
0.5 ± 0.1
Plain Liposomes
MCF-7
2.5 ± 0.4
Targeted Liposomes
MCF-7
0.8 ± 0.2
Free Doxorubicin
HeLa
0.4 ± 0.1
Plain Liposomes
HeLa
2.1 ± 0.3
Targeted Liposomes
HeLa
0.6 ± 0.1
Experimental Protocols
The following are detailed, representative protocols for the preparation, functionalization, and characterization of liposomes incorporating 16:0 Cyanur PE.
Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
Dissolve the lipids (e.g., DPPC, cholesterol, and 16:0 Cyanur PE in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).
Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
Extrude the liposome suspension 11 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.
Covalent Conjugation of a Peptide Ligand to 16:0 Cyanur PE Liposomes
This protocol details the attachment of a targeting peptide to the liposome surface.
Materials:
16:0 Cyanur PE-containing liposomes
Targeting peptide with a primary amine (e.g., in the side chain of a lysine (B10760008) residue)
Exchange the buffer of the prepared liposome suspension to the reaction buffer using dialysis or gel filtration.
Dissolve the targeting peptide in the reaction buffer.
Add the peptide solution to the liposome suspension at a specific molar ratio (e.g., 1:100 peptide to 16:0 Cyanur PE).
Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.
To conjugate a second ligand or to quench the reaction, the temperature can be raised to substitute the second chlorine atom on the cyanuric ring.
Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography.
Collect the liposome-containing fractions and store them at 4°C.
Characterization of Functionalized Liposomes
4.3.1. Size and Zeta Potential Measurement
Method: Dynamic Light Scattering (DLS)
Procedure: Dilute the liposome suspension in the appropriate buffer. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
4.3.2. Quantification of Ligand Conjugation
Method: A colorimetric assay such as the bicinchoninic acid (BCA) assay for protein/peptide quantification.
Procedure:
Prepare a standard curve using known concentrations of the free ligand.
Lyse the conjugated liposomes with a detergent (e.g., 1% Triton X-100) to release the conjugated ligand.
Perform the BCA assay on the lysed liposomes and compare the absorbance to the standard curve to determine the concentration of conjugated ligand.
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the free drug, plain liposomes, and targeted liposomes for a specified period (e.g., 48 hours).
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualization of Workflows and Relationships
Experimental Workflow for Liposome Preparation and Functionalization
Workflow for the preparation, functionalization, and characterization of 16:0 Cyanur PE liposomes.
Signaling Pathway for Targeted Liposome Uptake
Foundational
An In-depth Technical Guide to 16:0 Cyanur PE for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur), a functionalized lipid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur), a functionalized lipid increasingly utilized for the surface modification of nanoparticles in drug delivery and biomedical research. Leveraging the reactive properties of its cyanuric chloride headgroup, 16:0 Cyanur PE offers a versatile platform for the covalent attachment of targeting ligands, imaging agents, and other functional moieties to the surface of liposomes and other lipid-based nanoparticles. This guide details the synthesis, characterization, and application of 16:0 Cyanur PE-modified nanoparticles, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key workflows and pathways.
Introduction to 16:0 Cyanur PE
16:0 Cyanur PE is a derivative of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), where the primary amine of the ethanolamine (B43304) headgroup is functionalized with a cyanuric chloride molecule.[1][2] The cyanuric chloride group, a tri-substituted triazine ring, possesses three chlorine atoms that can undergo sequential nucleophilic substitution reactions with varying reactivity depending on the reaction temperature. This allows for a stepwise and controlled conjugation of various molecules to the lipid headgroup, making it a powerful tool for surface engineering of nanoparticles.[3]
The dipalmitoyl (16:0) lipid tails provide a saturated and rigid anchor for incorporation into lipid bilayers, contributing to the stability of the resulting nanoparticle formulation. The unique combination of a stable lipid anchor and a highly reactive headgroup makes 16:0 Cyanur PE a valuable component in the development of advanced drug delivery systems.[3]
Physicochemical Properties of 16:0 Cyanur PE-Modified Nanoparticles
The incorporation of 16:0 Cyanur PE into nanoparticle formulations can influence their physicochemical properties, which are critical for their in vitro and in vivo performance. While specific data for nanoparticles solely composed of or modified with 16:0 Cyanur PE is not extensively available in dedicated publications, data from studies on nanoparticles formulated with structurally similar cyanuric chloride-based lipids provide valuable insights. The following table summarizes typical physicochemical characteristics of such nanoparticles.
Parameter
Typical Value Range
Significance
Particle Size (Z-average)
100 - 200 nm
Influences circulation time, biodistribution, and cellular uptake.[4]
Polydispersity Index (PDI)
< 0.3
Indicates a narrow and uniform size distribution, which is crucial for reproducibility.[4]
Zeta Potential
-20 mV to +30 mV
Affects colloidal stability and interactions with biological membranes. The charge can be modulated by the conjugated moiety.[4]
Drug Encapsulation Efficiency
60 - 95%
Dependent on the drug's physicochemical properties and the nanoparticle composition.[5]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of 16:0 Cyanur PE-modified nanoparticles, as well as a general protocol for surface functionalization.
Preparation of 16:0 Cyanur PE-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[6][7][8]
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
Dissolve 16:0 Cyanur PE and other lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[8]
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
Hydrate the lipid film by adding the aqueous hydration buffer pre-heated to a temperature above the lipid phase transition temperature.
Agitate the flask by gentle rotation or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
For a more uniform size distribution, subject the MLV suspension to extrusion. This involves passing the suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[6]
Caption: Workflow for liposome preparation via thin-film hydration and extrusion.
Physicochemical Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential Measurement
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.
For particle size measurement, perform the analysis at a fixed angle (e.g., 173°) and temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[4]
For zeta potential measurement, inject the diluted sample into a folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[4]
3.2.2. Drug Encapsulation Efficiency and Loading Capacity
Procedure:
Separate the unencapsulated (free) drug from the nanoparticle suspension. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.
Quantify the amount of drug in the nanoparticle fraction and the total amount of drug used initially.
Calculate the encapsulation efficiency (EE%) and drug loading capacity (LC%) using the following formulas:
EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100 [5]
LC% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Surface Functionalization via Cyanuric Chloride Chemistry
The cyanuric chloride headgroup of 16:0 Cyanur PE allows for the covalent attachment of ligands containing nucleophilic groups such as amines (-NH2) or thiols (-SH). The reaction is typically performed in a stepwise manner by controlling the temperature.
General Protocol for Amine-Containing Ligand Conjugation:
Prepare the 16:0 Cyanur PE-containing nanoparticles as described in section 3.1.
Dissolve the amine-containing ligand in a suitable buffer (e.g., a slightly basic buffer like sodium bicarbonate to deprotonate the amine).
Add the ligand solution to the nanoparticle suspension. The first substitution on the cyanuric chloride ring can be carried out at a low temperature (e.g., 0-4°C) to ensure monosubstitution.[3]
Allow the reaction to proceed for a specific duration (e.g., 2-4 hours) with gentle stirring.
If a second or third substitution is desired, the temperature can be raised (e.g., to room temperature or higher) and another nucleophile can be added.[3]
Remove the unreacted ligand and byproducts by dialysis or size exclusion chromatography.
Caption: General workflow for the surface functionalization of 16:0 Cyanur PE nanoparticles.
Cellular Uptake and Potential Signaling Pathways
The surface modification of nanoparticles with specific ligands using 16:0 Cyanur PE can significantly influence their interaction with cells and subsequent intracellular trafficking. While specific signaling pathways triggered by 16:0 Cyanur PE-modified nanoparticles are not well-documented, the general principles of nanoparticle-cell interactions provide a framework for understanding their potential biological effects.
Mechanisms of Cellular Uptake
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways, including:
Clathrin-mediated endocytosis: Often utilized by smaller nanoparticles.
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.
Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.
The specific pathway is influenced by nanoparticle size, shape, surface charge, and the presence of targeting ligands. For instance, nanoparticles functionalized with ligands that bind to specific cell surface receptors can trigger receptor-mediated endocytosis, leading to enhanced and more selective cellular uptake.
Caption: Potential cellular uptake and intracellular trafficking pathways of functionalized nanoparticles.
Potential Signaling Implications
While direct evidence linking 16:0 Cyanur PE to specific signaling pathways is limited, the use of triazine-based lipids in gene delivery suggests potential interactions with pathways involved in nucleic acid sensing and immune responses. Cationic lipids, which can be synthesized using a cyanuric chloride core, are known to interact with Toll-like receptors (TLRs) and other pattern recognition receptors, potentially leading to the activation of innate immune signaling cascades. However, the overall immunogenicity of such nanoparticles can be modulated by co-formulation with other lipids and by surface modification with polymers like polyethylene (B3416737) glycol (PEG).[9][10]
Further research is needed to elucidate the specific signaling pathways that may be activated or modulated by nanoparticles functionalized with 16:0 Cyanur PE and its derivatives.
Conclusion
16:0 Cyanur PE represents a versatile and powerful tool for the surface modification of nanoparticles. Its unique chemical structure, combining a stable lipid anchor with a highly reactive cyanuric chloride headgroup, enables the controlled conjugation of a wide range of functional molecules. While specific, comprehensive datasets for nanoparticles exclusively utilizing 16:0 Cyanur PE are still emerging, the principles and protocols derived from studies on similar cyanuric chloride-based lipids provide a solid foundation for their development and application. This technical guide offers researchers and drug development professionals a starting point for harnessing the potential of 16:0 Cyanur PE in creating advanced, targeted, and effective nanomedicines. Future investigations should focus on generating more specific quantitative data for 16:0 Cyanur PE-based formulations and exploring their detailed interactions with biological systems to fully realize their therapeutic potential.
The Role of 16:0 Cyanur PE in Targeted Drug Delivery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid integral to the advancement of ta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid integral to the advancement of targeted drug delivery systems.[1][2][3] Its unique properties, particularly the presence of a cyanuric chloride group, enable the covalent attachment of targeting moieties to the surface of liposomal carriers. This facilitates the specific delivery of therapeutic agents to designated cells or tissues, a cornerstone of modern precision medicine. This technical guide provides a comprehensive overview of 16:0 Cyanur PE, including its synthesis, incorporation into liposomes, and its role in the targeted delivery of therapeutics.
Physicochemical Properties of 16:0 Cyanur PE
16:0 Cyanur PE is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE). The "16:0" designation indicates the presence of two palmitic acid chains, which are saturated 16-carbon fatty acids. The cyanuric chloride group is attached to the amine of the phosphoethanolamine headgroup.
The cyanuric chloride group is reactive towards primary amines.
Synthesis of 16:0 Cyanur PE
While detailed, step-by-step synthesis protocols for 16:0 Cyanur PE are not extensively published in peer-reviewed literature, the general synthetic strategy involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with cyanuric chloride.
A generalized experimental workflow for the synthesis is as follows:
Caption: Generalized workflow for the synthesis of 16:0 Cyanur PE.
Formulation of Targeted Liposomes with 16:0 Cyanur PE
16:0 Cyanur PE is incorporated into liposomes during the formulation process. The lipid composition of these liposomes typically includes a primary phospholipid (e.g., phosphatidylcholine), cholesterol to modulate membrane fluidity, and a certain molar percentage of 16:0 Cyanur PE for subsequent ligand conjugation.
Lipid Film Hydration: The desired lipids, including 16:0 Cyanur PE, are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated, by vortexing or gentle agitation above the lipid phase transition temperature.
Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.
Conjugation of Targeting Ligands
The cyanuric chloride moiety of 16:0 Cyanur PE allows for the covalent attachment of targeting ligands containing primary amine groups, such as proteins, peptides, or antibodies. This reaction is a nucleophilic aromatic substitution.
Caption: Workflow for conjugating targeting ligands to 16:0 Cyanur PE-containing liposomes.
Cellular Uptake and Drug Delivery Mechanisms
While specific studies on the cellular uptake of 16:0 Cyanur PE-modified liposomes are limited, the general mechanisms of liposome uptake are well-established and are influenced by the conjugated ligand. Upon systemic administration, the targeting ligand on the liposome surface recognizes and binds to its specific receptor on the target cell membrane. This interaction triggers receptor-mediated endocytosis, a primary pathway for the internalization of targeted nanoparticles.
Caption: Proposed signaling pathway for the cellular uptake and drug release from 16:0 Cyanur PE-targeted liposomes.
Quantitative Data and In Vivo Studies
Currently, there is a notable lack of publicly available, peer-reviewed research detailing quantitative data on drug loading efficiencies, release kinetics, and in vivo efficacy specifically for drug delivery systems formulated with 16:0 Cyanur PE. Such data is crucial for the preclinical and clinical development of these targeted therapies. Researchers are encouraged to publish these findings to advance the field.
Conclusion
16:0 Cyanur PE is a valuable tool in the development of targeted liposomal drug delivery systems. Its amine-reactive cyanuric chloride group provides a straightforward method for conjugating a wide range of targeting ligands to the liposome surface. While the foundational principles of its application are well-understood, there is a clear need for more in-depth, publicly accessible research to fully characterize the performance of 16:0 Cyanur PE-based formulations. The publication of detailed experimental protocols, quantitative data on drug delivery parameters, and comprehensive in vivo studies will be critical for realizing the full therapeutic potential of this promising technology.
An In-depth Technical Guide to the Synthesis and Purification of 16:0 Cyanur PE
Audience: Researchers, Scientists, and Drug Development Professionals Introduction 16:0 Cyanur PE is a synthetic phospholipid derivative of significant interest for advanced drug delivery and bioconjugation applications....
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Cyanur PE is a synthetic phospholipid derivative of significant interest for advanced drug delivery and bioconjugation applications. Structurally, it consists of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone, where the primary amine of the ethanolamine (B43304) headgroup is covalently modified with a dichlorotriazine moiety derived from cyanuric chloride. The two remaining chlorine atoms on the triazine ring serve as reactive sites for the subsequent conjugation of peptides, proteins, targeting ligands, or other molecules. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 16:0 Cyanur PE, presenting a robust protocol for its preparation in a laboratory setting.
The thermally controlled, chemo-selective reactivity of cyanuric chloride offers a versatile platform for synthesizing a wide array of lipid compounds.[1] The stepwise substitution of its chlorine atoms at different temperatures (0 °C for the first, 25 °C for the second, and higher temperatures for the third) allows for precise, controlled synthesis.[1][2] This property is harnessed to create novel lipids for various biological applications, including gene delivery and vaccine development.[1][3]
Synthesis and Reaction Mechanism
The synthesis of 16:0 Cyanur PE is achieved through a nucleophilic aromatic substitution reaction. The primary amine of DPPE acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the cyanuric chloride ring. This results in the displacement of a chloride ion and the formation of a stable covalent bond. An organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 16:0 Cyanur PE.
Experimental Protocols
This section details the step-by-step methodology for the synthesis and subsequent purification of 16:0 Cyanur PE.
1. Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (16:0 Cyanur PE)
Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
In a separate flask, dissolve a slight molar excess of cyanuric chloride in anhydrous chloroform.
Cool the DPPE solution to 0 °C in an ice bath.
Add the cyanuric chloride solution dropwise to the stirred DPPE solution.
Add DIPEA (2 molar equivalents relative to DPPE) to the reaction mixture to act as an HCl scavenger.
Allow the reaction to stir at 0-4 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform/methanol/water (e.g., 65:25:4 v/v/v).[1] The product should have a higher Rf value than the starting DPPE.
2. Work-up and Extraction
Procedure:
Once the reaction is complete, quench the mixture by adding a small amount of water.
Transfer the mixture to a separatory funnel.
Perform a liquid-liquid extraction by washing the organic phase sequentially with deionized water and then with a brine solution to remove the DIPEA hydrochloride salt and unreacted cyanuric acid derivatives.[4]
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Prepare a silica gel column using a slurry packing method with chloroform.
Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing to 95:5 CHCl₃:MeOH).
Collect fractions and analyze them by TLC. The desired product, 16:0 Cyanur PE, is less polar than the unreacted DPPE.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white solid. High-performance liquid chromatography (HPLC) can be used as a final polishing step if exceptionally high purity is required.[5][6]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of 16:0 Cyanur PE.
| Mass Spec (ESI-MS) | [M-H]⁻ peak corresponding to the calculated molecular weight of 16:0 Cyanur PE. |
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for both purification and detailed characterization of the final product.[7][8]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from synthesis to the final purified product.
Caption: Workflow for the synthesis and purification of 16:0 Cyanur PE.
Hypothetical Signaling Pathway Application
16:0 Cyanur PE is an ideal component for creating targeted liposomes. By conjugating a specific ligand (e.g., a peptide that binds to a cancer cell receptor) to the reactive triazine ring, a liposome (B1194612) can be engineered to selectively deliver a drug payload. The diagram below illustrates this concept.
Application Note: Covalent Conjugation of Antibodies to 16:0 Cyanur PE Liposomes
Audience: Researchers, scientists, and drug development professionals. Introduction Immunoliposomes, which are liposomes with antibodies attached to their surface, are a powerful tool for targeted drug delivery.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunoliposomes, which are liposomes with antibodies attached to their surface, are a powerful tool for targeted drug delivery. By conjugating antibodies specific to cell-surface antigens, these liposomes can selectively deliver therapeutic payloads to diseased cells, enhancing efficacy and reducing off-target effects. This document provides a detailed protocol for the covalent conjugation of antibodies to pre-formed liposomes containing 16:0 Cyanur Phosphatidylethanolamine (16:0 Cyanur PE).
The method is based on the reaction between the amine-reactive cyanuric chloride group on the PE lipid and primary amine groups (e.g., from lysine (B10760008) residues) on the antibody. Cyanuric chloride is a tri-substituted heterocyclic compound whose chlorine atoms can be sequentially substituted by nucleophiles.[1][2] This protocol leverages this reactivity to form a stable, covalent bond between the liposome (B1194612) and the antibody under mild basic conditions, making it a straightforward method for creating targeted nanocarriers.[3][4]
Principle of Conjugation
The conjugation chemistry relies on the nucleophilic substitution reaction between the cyanuric chloride headgroup of the 16:0 Cyanur PE lipid and primary amines on the antibody. The reaction is typically performed in a borate (B1201080) buffer at a mild basic pH (e.g., 8.8), which facilitates the deprotonation of lysine's epsilon-amino group, enhancing its nucleophilicity. This allows the amine to attack the electron-deficient carbon atom of the triazine ring, displacing a chloride ion and forming a stable covalent linkage.
Figure 1. Logical flow of the antibody-liposome conjugation process.
Materials and Reagents
Liposomes : Pre-formed liposomes containing 16:0 Cyanur PE. The concentration of reactive Cyanur PE lipid should be known (e.g., 1 mol% of total lipid).
Antibody : Monoclonal or polyclonal antibody of interest, purified and free of amine-containing buffers (e.g., Tris).
Dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically >300 kDa, to separate liposomes from unconjugated antibody.[4]
Characterization Equipment :
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.
Protein quantification assay (e.g., Micro BCA Protein Assay Kit).
Phospholipid quantification assay (e.g., Stewart assay).
Experimental Protocol
This protocol is designed for the conjugation of an antibody to liposomes where the reactive lipid constitutes 1 mol% of the total lipid composition.
Preparation of Reagents
Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.4). This can be achieved by dialysis or using a desalting column.
Buffer Preparation : Prepare fresh Borate Buffer (50 mM, pH 8.8) and filter it through a 0.22 µm filter.
Conjugation Reaction
Determine Molar Ratios : The recommended molar ratio is approximately 1:1000 of antibody to total lipid, which corresponds to a 1:5 molar ratio of antibody to the externally available reactive Cyanur PE lipid (assuming 50% of the reactive lipid is on the outer leaflet).[3][4]
Reaction Setup :
In a sterile microcentrifuge tube, add the calculated volume of the antibody solution.
Add the pre-formed 16:0 Cyanur PE liposome suspension to the antibody.
Add Borate Buffer (pH 8.8) to dilute the mixture to the final desired concentration, ensuring the final pH is approximately 8.8.
Incubation : Incubate the reaction mixture for 16 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).[4]
Figure 2. Step-by-step experimental workflow for antibody conjugation.
Purification of Immunoliposomes
It is crucial to remove unconjugated antibodies from the final immunoliposome preparation.
Size Exclusion Chromatography (SEC) :
Equilibrate an SEC column (e.g., Sepharose CL-4B) with PBS (pH 7.4).
Carefully load the reaction mixture onto the top of the column.
Elute with PBS. The larger immunoliposomes will elute first in the void volume, appearing as a turbid fraction. The smaller, unconjugated antibody molecules will elute in later fractions.
Collect the fractions and identify the liposome-containing fractions by their turbidity.
Dialysis :
Transfer the reaction mixture to a dialysis cassette with a high MWCO (e.g., 300-1,000 kDa).
Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove the smaller, unconjugated antibody.
Characterization and Quality Control
After purification, the immunoliposomes should be characterized to confirm successful conjugation and assess their physical properties.
Size and Zeta Potential : Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[5][6]
Conjugation Efficiency :
Quantify the total lipid concentration in the purified immunoliposome fraction using a suitable phospholipid assay.
Quantify the amount of conjugated protein using a protein assay (e.g., Micro BCA).
Calculate the conjugation efficiency as the mass ratio of antibody to lipid (µg protein / µmol lipid).
Data Presentation
The following table provides representative data for liposomes before and after antibody conjugation. Actual results may vary depending on the specific antibody and liposome formulation.
Application Notes and Protocols: A Step-by-Step Guide for Protein Coupling with 16:0 Cyanur PE
For Researchers, Scientists, and Drug Development Professionals Introduction Protein lipidation is a critical post-translational modification that plays a pivotal role in regulating protein localization, trafficking, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipidation is a critical post-translational modification that plays a pivotal role in regulating protein localization, trafficking, and function. The covalent attachment of lipid moieties to proteins can enhance their membrane association, facilitate protein-protein interactions, and is a key strategy in the development of targeted drug delivery systems and vaccines. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanuric chloride)) is a functionalized phospholipid that enables the straightforward and efficient coupling of proteins and other amine-containing biomolecules to lipid bilayers or liposomes.[1][2]
This document provides a comprehensive, step-by-step guide for the coupling of proteins with 16:0 Cyanur PE, including detailed experimental protocols, data presentation guidelines, and methods for the characterization of the resulting protein-lipid conjugates.
Principle of the Reaction
The coupling of proteins to 16:0 Cyanur PE is based on a nucleophilic substitution reaction. The cyanuric chloride headgroup of the lipid is highly reactive towards primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues on the surface of a protein. The reaction proceeds under mild basic conditions, forming a stable covalent bond between the protein and the lipid.
Application Notes and Protocols for the Creation of Immunoliposomes using 16:0 Cyanur PE
For Researchers, Scientists, and Drug Development Professionals Introduction Immunoliposomes are advanced drug delivery systems designed to specifically target cells or tissues of interest, thereby enhancing therapeutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoliposomes are advanced drug delivery systems designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies or antibody fragments to the surface of liposomes, which can encapsulate a variety of therapeutic agents. 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-cyanur) is a functionalized phospholipid that enables the straightforward and efficient covalent coupling of antibodies to the liposome (B1194612) surface. The cyanuric chloride headgroup of 16:0 Cyanur PE reacts with primary amine groups on antibodies under mild basic conditions, forming a stable covalent bond.
These application notes provide detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of immunoliposomes formulated with 16:0 Cyanur PE.
Data Presentation
Table 1: Physicochemical Characterization of Immunoliposomes
Parameter
Non-Targeted Liposome
Immunoliposome
Mean Particle Size (nm)
105 ± 5
125 ± 7
Polydispersity Index (PDI)
0.11 ± 0.02
0.15 ± 0.03
Zeta Potential (mV)
-15 ± 3
-20 ± 4
Antibody Conjugation Efficiency (%)
N/A
50 - 70
Note: The data presented are representative values obtained from literature for similar immunoliposome formulations and may vary depending on the specific lipid composition, antibody, and preparation method.
Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Immunoliposomes against HER2-Positive Cancer Cells
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of doxorubicin required to inhibit the growth of 50% of the cells. Data is representative of studies on HER2-targeted immunoliposomes.
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
Treatment Group
Tumor Volume at Day 21 (mm³)
Saline (Control)
1500 ± 250
Free Doxorubicin
1000 ± 200
Non-Targeted Liposomal Doxorubicin
700 ± 150
Anti-HER2 Immunoliposome-Doxorubicin
200 ± 80
Data represents typical results from in vivo studies comparing the efficacy of different doxorubicin formulations in a HER2-positive breast cancer xenograft model.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing 16:0 Cyanur PE by Thin-Film Hydration
This protocol describes the preparation of liposomes with a lipid composition suitable for subsequent antibody conjugation.
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
Lipid Film Formation:
a. Dissolve DPPC, cholesterol, DSPE-PEG2000, and 16:0 Cyanur PE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG2000:16:0 Cyanur PE).
b. Attach the flask to a rotary evaporator.
c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
d. Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
e. Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.
Hydration:
a. Pre-warm the hydration buffer to the same temperature as the water bath.
b. Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.
c. Agitate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
Extrusion (Sizing):
a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
b. Transfer the MLV suspension to the extruder.
c. Extrude the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.
d. Store the prepared liposomes at 4°C until further use.
Protocol 2: Conjugation of Antibodies to Cyanur-Activated Liposomes
This protocol details the covalent attachment of an antibody to the surface of the prepared liposomes.
Materials:
Cyanur-activated liposomes (from Protocol 1)
Antibody (e.g., monoclonal antibody or Fab' fragment)
Antibody Preparation:
a. Dissolve the antibody in borate buffer (pH 8.8) to the desired concentration. Ensure that the buffer does not contain primary amines (e.g., Tris).
Conjugation Reaction:
a. Add the antibody solution to the cyanur-activated liposome suspension. A recommended molar ratio is 1:5 to 1:10 antibody to reactive lipid (16:0 Cyanur PE).[1]
b. Gently mix the reaction mixture and incubate for 16 hours at room temperature with gentle stirring.[1]
Purification of Immunoliposomes:
a. Transfer the reaction mixture to a dialysis cassette.
b. Dialyze against PBS (pH 7.4) at 4°C to remove unconjugated antibody.
c. Perform several buffer changes over 24-48 hours to ensure complete removal of free antibody.
d. The purified immunoliposome solution is now ready for characterization and use. Store at 4°C.
Protocol 3: Characterization of Immunoliposomes
This protocol outlines the key characterization steps to ensure the quality of the prepared immunoliposomes.
Methods:
Particle Size and Zeta Potential:
a. Dilute a small aliquot of the immunoliposome suspension in an appropriate buffer.
b. Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
Quantification of Antibody Conjugation:
a. Determine the protein concentration of the immunoliposome solution using a suitable protein assay (e.g., micro-BCA assay).
b. Determine the phospholipid concentration using a phosphate assay (e.g., Bartlett assay).
c. Calculate the amount of conjugated antibody per mole of lipid to determine the conjugation efficiency.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of drug-loaded immunoliposomes on target cells.
Materials:
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
Complete cell culture medium
96-well plates
Drug-loaded immunoliposomes, non-targeted liposomes, and free drug
Cell Seeding:
a. Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treatment:
a. Prepare serial dilutions of the free drug, non-targeted liposomes, and immunoliposomes in cell culture medium.
b. Remove the old medium from the cells and add the different drug formulations. Include untreated cells as a control.
c. Incubate the plate for 48-72 hours.
MTT Assay:
a. Add MTT solution to each well and incubate for 2-4 hours.
b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
a. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
b. Plot the cell viability against the drug concentration and determine the IC₅₀ value for each formulation.
Visualizations
Caption: Experimental workflow for the preparation of immunoliposomes.
Caption: Signaling pathway for HER2-targeted immunoliposome-mediated drug delivery.
Application Notes and Protocols for 16:0 Cyanur PE in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1][2][3] The v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1][2][3] The versatility of LNP formulations allows for the incorporation of various lipid components to enhance stability, delivery efficiency, and targeted delivery.[4][5] 16:0 Cyanur PE is a functionalized phosphoethanolamine lipid containing a cyanuric chloride headgroup.[6][7] The cyanuric chloride moiety is a reactive linker that can facilitate the covalent conjugation of targeting ligands, such as peptides or antibodies, to the surface of lipid nanoparticles.[6][8] This surface modification enables active targeting of LNPs to specific cells or tissues, thereby improving therapeutic efficacy and reducing off-target effects.
These application notes provide a comprehensive guide to the formulation, characterization, and application of LNPs incorporating 16:0 Cyanur PE for targeted drug delivery.
Potential Applications of 16:0 Cyanur PE in LNP Formulation
The primary application of 16:0 Cyanur PE in LNP formulations is to serve as an anchor for the covalent attachment of targeting moieties. The cyanuric chloride group can react with nucleophilic groups, such as primary amines on proteins and peptides, under mild basic conditions.[6]
Key applications include:
Targeted siRNA Delivery: LNPs functionalized with cell-specific ligands can deliver siRNA to silence disease-causing genes in a targeted manner.[4][9]
Targeted mRNA Delivery: For applications like cancer immunotherapy or protein replacement therapy, targeting mRNA-loaded LNPs to specific cell types can enhance the therapeutic outcome.
Cell-Specific Drug Delivery: Small molecule drugs encapsulated within LNPs can be directed to target cells by surface-conjugated ligands.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LNP formulations, including those with functionalized lipids for targeted delivery. The data presented here is a representative summary based on established LNP formulation protocols.[10][11][12]
Table 1: Representative Lipid Composition for LNP Formulation
Lipid Component
Role
Molar Ratio (%)
Ionizable Lipid (e.g., DLin-MC3-DMA)
Encapsulation of nucleic acids and endosomal escape
50
Helper Lipid (e.g., DSPC)
Structural integrity of the lipid bilayer
10
Cholesterol
Stabilizes the nanoparticle structure
38.5
PEG-Lipid (e.g., DMG-PEG 2000)
Steric stabilization and control of particle size
1.4
16:0 Cyanur PE
Functionalization for ligand conjugation
0.1
Table 2: Physicochemical Properties of a Representative LNP Formulation
Parameter
Method
Typical Value
Particle Size (Z-average)
Dynamic Light Scattering (DLS)
80 - 120 nm
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
< 0.2
Zeta Potential
Laser Doppler Velocimetry
-5 to +5 mV (at neutral pH)
Encapsulation Efficiency
RiboGreen Assay
> 90%
Experimental Protocols
Protocol 1: Formulation of LNPs incorporating 16:0 Cyanur PE via Microfluidic Mixing
This protocol describes the formulation of LNPs containing an encapsulated siRNA payload using a microfluidic device.[10][13]
Application Notes and Protocols: pH Conditions for 16:0 Cyanur PE Conjugation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to understanding and optimizing the pH conditions for the conjugation of 16:0 Cyanur PE (1-palmitoyl-2-(6-(...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the pH conditions for the conjugation of 16:0 Cyanur PE (1-palmitoyl-2-(6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoyl)-sn-glycero-3-phosphoethanolamine) with amine-containing molecules. The protocols and data presented herein are intended to facilitate the efficient and reproducible formation of stable bioconjugates for various research and drug development applications.
Introduction
16:0 Cyanur PE is a versatile lipid reagent used for the covalent modification of molecules containing primary or secondary amine groups. The reactive dichlorotriazine moiety of 16:0 Cyanur PE enables a nucleophilic substitution reaction with amines, forming a stable covalent bond. This conjugation strategy is widely employed in the development of liposomal drug delivery systems, targeted nanoparticles, and functionalized biomaterials.
The efficiency of this conjugation reaction is highly dependent on the reaction pH. The pH influences both the nucleophilicity of the amine and the stability of the reactive cyanur group. Therefore, careful control of the pH is critical to maximize the conjugation yield and minimize side reactions such as hydrolysis.
The Role of pH in the Conjugation Reaction
The conjugation of 16:0 Cyanur PE to an amine-containing molecule proceeds via a nucleophilic aromatic substitution mechanism. The reaction is governed by two key factors that are directly influenced by pH:
Nucleophilicity of the Amine: For the reaction to occur, the amine group must be in its unprotonated, nucleophilic state. At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). As the pH increases above the pKa of the amine, the equilibrium shifts towards the unprotonated, reactive form (-NH2). The pKa of the primary amino group of phosphatidylethanolamine (B1630911) is approximately 9.6.[1] Therefore, a basic pH is required to ensure a sufficient concentration of the reactive amine.
Hydrolysis of the Cyanur Group: The dichlorotriazine ring of 16:0 Cyanur PE is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis increases with increasing pH.[2][3] This competing reaction consumes the reactive lipid and reduces the overall conjugation efficiency.
Therefore, an optimal pH for the conjugation reaction represents a compromise between maximizing the concentration of the nucleophilic amine and minimizing the hydrolysis of the cyanur group.
Recommended pH Conditions
Based on the reaction mechanism and available literature, a mildly basic pH in the range of 8.5 to 9.0 is recommended for the conjugation of 16:0 Cyanur PE with amine-containing molecules. A borate (B1201080) buffer at pH 8.8 is frequently cited as optimal for similar reactions involving cyanuric chloride derivatives.
Quantitative Data on pH-Dependent Conjugation Efficiency
pH
Expected Relative Conjugation Efficiency
Key Considerations
< 7.0
Very Low
The amine is predominantly protonated and non-nucleophilic.
7.0
Low
A small fraction of the amine is in its reactive form.
7.5
Moderate
The concentration of the reactive amine increases.
8.0
Good
A significant portion of the amine is deprotonated.
8.5
High
A good balance between amine nucleophilicity and cyanur stability.
8.8
Optimal
Generally considered the optimal pH for maximizing conjugation yield.
9.0
High
The rate of cyanur hydrolysis starts to become more significant.
> 9.5
Moderate to Low
The rate of hydrolysis of the cyanur group significantly increases, reducing the concentration of the reactive lipid.
Prepare a 0.1 M solution of boric acid by dissolving 6.18 g of boric acid in 1 L of deionized water.
Prepare a 0.1 M solution of sodium tetraborate by dissolving 38.14 g of sodium tetraborate decahydrate in 1 L of deionized water.
To prepare the pH 8.8 buffer, mix the 0.1 M boric acid and 0.1 M sodium tetraborate solutions in the appropriate ratio. A good starting point is to add the boric acid solution to the sodium tetraborate solution while monitoring the pH with a calibrated pH meter until the desired pH of 8.8 is reached.
Alternatively, dissolve 6.18 g of boric acid in approximately 900 mL of deionized water. Adjust the pH to 8.8 with 1 M NaOH solution. Bring the final volume to 1 L with deionized water.
Filter the buffer through a 0.22 µm filter before use.
General Protocol for 16:0 Cyanur PE Conjugation
This protocol provides a general guideline for the conjugation of an amine-containing molecule to 16:0 Cyanur PE. The molar ratio of reactants and reaction time may need to be optimized for your specific application.
Materials:
16:0 Cyanur PE
Amine-containing molecule (e.g., protein, peptide, or small molecule)
Borate buffer (0.1 M, pH 8.8)
Organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol, if needed to dissolve the lipid)
Inert gas (e.g., argon or nitrogen)
Reaction vessel (e.g., a glass vial with a screw cap)
Procedure:
Dissolve 16:0 Cyanur PE: If 16:0 Cyanur PE is in a solid form, dissolve it in a minimal amount of an appropriate organic solvent.
Prepare the Reaction Mixture:
In a clean reaction vessel, add the desired amount of the amine-containing molecule dissolved in the borate buffer (pH 8.8).
Slowly add the dissolved 16:0 Cyanur PE to the amine solution while gently vortexing or stirring. The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of proteins or precipitation of the reactants.
Incubate the Reaction:
Purge the reaction vessel with an inert gas to minimize oxidation.
Seal the vessel and incubate the reaction at room temperature for 16-24 hours with gentle stirring or agitation. For the first substitution on the cyanuric chloride ring, it is often recommended to start the reaction at a lower temperature (e.g., 0-4 °C) for the first few hours before allowing it to warm to room temperature.
Quench the Reaction (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to react with any remaining unreacted 16:0 Cyanur PE.
Purification of the Conjugate: The purification method will depend on the nature of the conjugate. Common methods include:
Dialysis: For protein or large molecule conjugates, to remove unreacted small molecules.
Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted starting materials.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification of small molecule conjugates.
Visualization of Key Processes
Conjugation Reaction Workflow
Caption: Figure 1. A flowchart illustrating the key steps in the conjugation of an amine-containing molecule to 16:0 Cyanur PE.
pH-Dependent Equilibrium of the Amine Group
Caption: Figure 2. The equilibrium between the protonated and unprotonated forms of a primary amine is dependent on the pH.
Competing Reactions at Optimal pH
Caption: Figure 3. At the optimal reaction pH, the desired conjugation reaction competes with the hydrolysis of the cyanur group.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or no conjugation yield
Incorrect pH of the reaction buffer.
Verify the pH of the borate buffer is between 8.5 and 9.0 using a calibrated pH meter.
The amine-containing molecule has a low pKa.
Consider using a slightly higher pH, but be mindful of increased hydrolysis.
Hydrolysis of 16:0 Cyanur PE.
Use freshly prepared or properly stored 16:0 Cyanur PE. Minimize the time the lipid is in an aqueous solution before adding the amine.
Steric hindrance of the amine group.
Increase the reaction time or temperature (for the second or third substitution). Increase the molar excess of 16:0 Cyanur PE.
Precipitation of reactants
Poor solubility of the lipid or the amine-containing molecule in the reaction mixture.
Decrease the concentration of the reactants. Add a small amount of a co-solvent that is compatible with both reactants.
Multiple conjugation products
The amine-containing molecule has multiple amine groups.
Control the stoichiometry of the reaction by using a limiting amount of 16:0 Cyanur PE.
The reaction conditions favor multiple substitutions on the cyanur ring.
Carefully control the temperature of the reaction. The first substitution is favored at 0-4 °C, while subsequent substitutions require higher temperatures.
Conclusion
The successful conjugation of 16:0 Cyanur PE to amine-containing molecules is critically dependent on maintaining an optimal pH. A mildly basic pH, ideally around 8.8, provides the best balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the reactive cyanur group. By following the protocols and considering the principles outlined in these application notes, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug delivery and biomaterial science.
Application Notes and Protocols for Incorporating 16:0 Cyanur PE into Lipid Formulations
For Researchers, Scientists, and Drug Development Professionals Introduction 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid that offers a versatile platform...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid that offers a versatile platform for the development of targeted lipid-based drug delivery systems.[1] Its unique cyanuric chloride headgroup enables the covalent conjugation of various targeting moieties, such as antibodies, peptides, and small molecules, to the surface of lipid nanoparticles (LNPs) and liposomes.[2][3][4] This targeted approach can enhance the delivery of therapeutic payloads to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.[5][6]
The cyanuric chloride moiety contains three electrophilic carbon atoms, allowing for a step-wise and controlled nucleophilic substitution with amine-containing molecules.[2][7][8] This feature provides a straightforward and efficient method for surface functionalization of lipid-based formulations.
These application notes provide detailed protocols for the incorporation of 16:0 Cyanur PE into a standard liposomal formulation, the subsequent conjugation of a model targeting ligand (folic acid), and the characterization and in vitro evaluation of the resulting targeted liposomes.
Advantages of Incorporating 16:0 Cyanur PE
Versatile Conjugation Chemistry: The cyanuric chloride headgroup allows for the covalent attachment of a wide range of targeting ligands containing primary amine groups.[2][3][4]
Controlled Ligand Density: The amount of 16:0 Cyanur PE incorporated into the lipid formulation can be precisely controlled, allowing for the optimization of targeting ligand density on the liposome (B1194612) surface.
Stable Linkage: The covalent bond formed between the cyanur group and the amine of the ligand provides a stable linkage, ensuring that the targeting moiety remains attached to the liposome in biological environments.[4]
Compatibility with Standard Formulation Techniques: 16:0 Cyanur PE can be readily incorporated into existing lipid formulation protocols, such as thin-film hydration and extrusion.[2]
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing 16:0 Cyanur PE
This protocol describes the preparation of liposomes composed of DSPC, Cholesterol, DSPE-PEG(2000), and 16:0 Cyanur PE using the thin-film hydration method followed by extrusion.
Extruder with polycarbonate membranes (100 nm pore size)
Dynamic Light Scattering (DLS) instrument
Zeta potential analyzer
Methodology:
Lipid Film Formation:
In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG(2000), and 16:0 Cyanur PE in chloroform at the desired molar ratio (e.g., 55:40:4:1).
Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin lipid film on the flask wall.
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
Hydration:
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to 60-65°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
Extrusion:
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.
Perform the extrusion at a temperature above the lipid phase transition temperature (60-65°C).
Pass the lipid suspension through the extruder 11-21 times to ensure a uniform size distribution.
Purification:
To prepare for conjugation, exchange the external buffer to Borate Buffer (pH 8.8) using dialysis or a desalting column.
dot
Caption: Workflow for preparing 16:0 Cyanur PE-containing liposomes.
Protocol 2: Conjugation of Folic Acid to 16:0 Cyanur PE Liposomes
This protocol details the covalent attachment of folic acid-PEG-amine to the cyanur group on the surface of the pre-formed liposomes.
To the liposome suspension in Borate Buffer (pH 8.8), add a 5-10 fold molar excess of Folic acid-PEG-amine relative to the amount of 16:0 Cyanur PE.
Incubate the reaction mixture overnight at room temperature with gentle stirring.
Purification:
Remove unconjugated Folic acid-PEG-amine by dialysis against PBS (pH 7.4) for 24-48 hours, with several buffer changes.
Quantification of Conjugation Efficiency:
Determine the concentration of conjugated folic acid by measuring the absorbance at approximately 363 nm using a UV-Vis spectrophotometer after disrupting the liposomes with a suitable solvent (e.g., methanol).
Calculate the conjugation efficiency as the molar ratio of conjugated folic acid to the initial amount of 16:0 Cyanur PE.
dot
Caption: Workflow for folic acid conjugation to liposomes.
Protocol 3: Characterization of Folic Acid-Targeted Liposomes
This protocol describes the essential characterization of the prepared liposomes.
Methodology:
Size and Polydispersity Index (PDI):
Measure the hydrodynamic diameter and PDI of the liposomes before and after folic acid conjugation using Dynamic Light Scattering (DLS).
Zeta Potential:
Determine the surface charge of the liposomes before and after conjugation by measuring the zeta potential.
If a therapeutic agent is encapsulated, determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography) and quantifying the drug in the liposomal fraction.
Data Presentation
Table 1: Physicochemical Characterization of Liposomes
Formulation
Mean Diameter (nm) ± SD
PDI ± SD
Zeta Potential (mV) ± SD
Non-targeted Liposomes
105.2 ± 3.1
0.12 ± 0.02
-15.8 ± 1.5
Folic Acid-Targeted Liposomes
110.5 ± 3.5
0.14 ± 0.03
-18.2 ± 1.8
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
In Vitro Evaluation
Protocol 4: Cellular Uptake of Folic Acid-Targeted Liposomes
This protocol evaluates the targeting efficiency of the folic acid-conjugated liposomes in folate receptor-positive (e.g., HeLa) and folate receptor-negative (e.g., A549) cell lines.
Materials:
HeLa cells (folate receptor-positive)
A549 cells (folate receptor-negative)
Folic acid-targeted liposomes encapsulating a fluorescent marker (e.g., Rhodamine B)
Non-targeted liposomes encapsulating the same fluorescent marker
Cell culture medium
Flow cytometer
Confocal microscope
Methodology:
Cell Culture:
Culture HeLa and A549 cells in appropriate media until they reach 70-80% confluency.
Cellular Uptake Study:
Incubate the cells with folic acid-targeted and non-targeted fluorescently labeled liposomes at a specific concentration for a defined period (e.g., 4 hours) at 37°C.
As a control for competitive inhibition, pre-incubate a set of HeLa cells with free folic acid before adding the targeted liposomes.
Flow Cytometry Analysis:
After incubation, wash the cells with PBS to remove non-internalized liposomes.
Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify liposome uptake.
Confocal Microscopy:
Seed cells on coverslips and perform the uptake experiment as described above.
After incubation, wash the cells, fix them, and stain the nuclei with DAPI.
Visualize the intracellular localization of the fluorescently labeled liposomes using a confocal microscope.
dot
Caption: Proposed mechanism of cellular uptake for targeted liposomes.
Conclusion
The incorporation of 16:0 Cyanur PE into lipid formulations provides a robust and adaptable method for the development of targeted drug delivery systems. The protocols outlined in these application notes offer a comprehensive guide for researchers to prepare, characterize, and evaluate liposomes functionalized with targeting ligands. This approach holds significant promise for advancing the field of targeted therapeutics by enabling the precise delivery of drugs to their site of action.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery. Their therapeutic efficacy can be significantly enhanced by surface functionalization with targeting ligands such as peptides, antibodies, or small molecules. This directs the liposome (B1194612) to specific cells or tissues, increasing drug concentration at the site of action and minimizing off-target effects. The "post-insertion" or "post-modification" technique offers a robust method for attaching such ligands to the outer surface of pre-formed liposomes. This approach is advantageous as it preserves the encapsulated drug cargo and ensures that the targeting moiety is outwardly oriented.[1]
16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid containing a reactive cyanuric chloride headgroup.[2][3][4][5][6] The cyanuric chloride is an electrophilic triazine ring that readily reacts with nucleophiles, particularly primary amines, under mild basic conditions to form a stable covalent bond.[7][8][9][10][11] This makes 16:0 Cyanur PE an excellent tool for the covalent conjugation of amine-containing biomolecules to the surface of liposomes.[7][8]
These application notes provide a detailed protocol for the functionalization of pre-formed liposomes using 16:0 Cyanur PE via a two-step process: first, the post-insertion of 16:0 Cyanur PE into the liposome bilayer, and second, the conjugation of an amine-containing ligand to the cyanur-functionalized liposome.
Data Presentation
The successful functionalization of liposomes requires careful monitoring of their physicochemical properties. The following table summarizes typical characterization data before and after modification. The exact values will depend on the specific liposome composition, size, and the nature of the conjugated ligand.
Dialysis membrane (MWCO appropriate for removing unconjugated ligand, e.g., <1,000,000 Da for liposomes).[7]
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification.
Protocol 1: Post-Insertion of 16:0 Cyanur PE into Pre-formed Liposomes
This protocol describes the incorporation of 16:0 Cyanur PE into the outer leaflet of existing liposomes. The insertion is a spontaneous process driven by the hydrophobic interaction of the lipid tails with the liposome bilayer.[1]
Preparation of 16:0 Cyanur PE solution:
Dissolve 16:0 Cyanur PE in a minimal amount of a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
Hydrate the film with a small volume of the same buffer as the pre-formed liposomes to create a micellar suspension of 16:0 Cyanur PE.
Incubation:
Determine the desired molar ratio of 16:0 Cyanur PE to the total lipid in the pre-formed liposomes (e.g., 1-5 mol%).
Add the appropriate volume of the 16:0 Cyanur PE micellar suspension to the pre-formed liposome suspension.
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids (e.g., for DPPC-based liposomes, Tm is ~41°C, so incubate at 50-60°C).
Incubate for 1-2 hours with gentle mixing.
Purification:
Cool the liposome suspension to room temperature.
Remove any non-inserted 16:0 Cyanur PE micelles by size-exclusion chromatography or dialysis.
Protocol 2: Conjugation of Amine-Containing Ligands to Cyanur-Functionalized Liposomes
This protocol details the covalent attachment of a peptide or protein to the cyanur-activated liposome surface. The reaction proceeds via nucleophilic substitution of a chlorine atom on the cyanuric ring by a primary amine on the ligand.[7][8]
Buffer Exchange:
Transfer the cyanur-functionalized liposomes into a borate buffer (pH 8.8) using dialysis or a desalting column. The mild basic condition is crucial for the reaction.[7][8]
Ligand Preparation:
Dissolve the amine-containing ligand in the borate buffer (pH 8.8).
Conjugation Reaction:
Add the ligand solution to the cyanur-functionalized liposome suspension. A typical molar ratio of ligand to reactive lipid (16:0 Cyanur PE) is 1:5.[7]
Incubate the reaction mixture for 16 hours at room temperature with gentle stirring.[7]
Purification:
Remove unconjugated ligand from the functionalized liposomes using extensive dialysis against PBS (pH 7.4) or size-exclusion chromatography.[7][8] For dialysis, use a high MWCO membrane to retain the liposomes while allowing the smaller, unconjugated ligand to diffuse out.[7]
Characterization:
Characterize the final ligand-conjugated liposomes for size, polydispersity, zeta potential, and ligand density using the methods outlined in the data presentation table.
Visualizations
Experimental Workflow
Caption: Workflow for liposome functionalization.
Reaction Mechanism
Caption: Conjugation of an amine-ligand to 16:0 Cyanur PE.
Targeted Delivery and Endocytosis Pathway
Functionalized liposomes often target overexpressed receptors on cancer cells, such as HER2 or EGFR, leading to enhanced cellular uptake via receptor-mediated endocytosis.[2][3][15][16][17][18][19][20][21]
Application Note: Analytical Techniques for the Characterization of 16:0 Cyanur PE Liposomes
Audience: Researchers, scientists, and drug development professionals. Introduction Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers, capable of encapsulating both hyd...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid that can be incorporated into liposomal formulations.[3][4] The cyanur group provides a reactive site for the covalent attachment of targeting ligands, proteins, or polymers, making these liposomes highly suitable for targeted drug delivery applications.[5]
Thorough analytical characterization is critical to ensure the quality, stability, reproducibility, and efficacy of 16:0 Cyanur PE liposomal formulations.[1][6] This document provides detailed protocols and application notes for the key analytical techniques used to characterize these specialized drug delivery systems, including physicochemical properties, encapsulation efficiency, and in vitro drug release kinetics.
Physicochemical Characterization: Size, Polydispersity, and Zeta Potential
The size, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of liposomes are critical quality attributes that influence their stability, in vivo circulation time, biodistribution, and cellular uptake.[7][8][9] Dynamic Light Scattering (DLS) is a widely used technique for measuring vesicle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.[7][10][11] Nanoparticle Tracking Analysis (NTA) offers a higher-resolution method for size distribution and particle concentration measurement.[12][13][14]
Quantitative Data Summary
The following table summarizes typical physicochemical properties for a 16:0 Cyanur PE liposome (B1194612) formulation.
Parameter
Technique
Value
Acceptance Criteria
Mean Hydrodynamic Diameter
DLS
115 ± 5 nm
100 - 150 nm
Polydispersity Index (PDI)
DLS
0.15 ± 0.05
< 0.2
Particle Concentration
NTA
1.2 x 10¹² ± 0.3 x 10¹² particles/mL
Report Value
Zeta Potential
ELS
-25 ± 5 mV
-20 to -40 mV
Note: Values are examples and may vary based on the specific formulation and preparation method.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for liposome physicochemical characterization.
Protocol for Size, PDI, and Zeta Potential Measurement
A. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Instrument Setup: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to equilibrate for at least 30 minutes.[15]
Sample Preparation: Dilute the 16:0 Cyanur PE liposome suspension with an appropriate buffer (e.g., 10 mM HEPES with 145 mM NaCl, or Phosphate Buffered Saline, pH 7.4) to a suitable concentration to avoid multiple scattering effects (typically a 1:10 to 1:100 dilution).[9][15] Filter the buffer using a 0.22 µm syringe filter before use.
Measurement:
Transfer the diluted sample into a clean, disposable cuvette (e.g., quartz for DLS, folded capillary cell for zeta potential).[15][16]
Place the cuvette in the instrument's sample holder.
Set the measurement parameters in the software, including dispersant properties (viscosity, refractive index), temperature (e.g., 25°C), and measurement angle (e.g., 90° or 173°).
Equilibrate the sample at the set temperature for 2-5 minutes.
Perform at least three replicate measurements for each sample to ensure reproducibility.[15]
Data Analysis: The instrument software will calculate the intensity-weighted mean hydrodynamic diameter (Z-average), the Polydispersity Index (PDI), and the zeta potential. The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation.
B. Nanoparticle Tracking Analysis (NTA)
Instrument Setup: Power on the NTA instrument (e.g., NanoSight) and the associated laser module.
Sample Preparation: Dilute the liposome sample in filtered buffer to achieve an optimal particle concentration for tracking (typically 20-100 particles per frame).[17] This may require serial dilutions.
Measurement:
Prime the fluidics system with the buffer.
Inject the diluted sample into the sample chamber using a syringe pump to ensure constant flow.[18]
Adjust the camera level and focus to clearly visualize the scattered light from individual liposomes.
Capture at least three videos of 60-second duration for each sample.[13]
Data Analysis: The NTA software tracks the Brownian motion of each individual particle to calculate its hydrodynamic diameter via the Stokes-Einstein equation. The analysis provides a high-resolution size distribution profile and a direct measurement of particle concentration.
Encapsulation Efficiency and Drug Loading
Encapsulation Efficiency (EE%) is a crucial parameter that quantifies the percentage of the initial drug that is successfully entrapped within the liposomes.[19][] Drug Loading (DL%) refers to the amount of drug loaded per unit weight of the liposome. These parameters directly impact the therapeutic efficacy and dosage of the formulation.[]
Quantitative Data Summary
Parameter
Formula
Value
Encapsulation Efficiency (EE%)
(Mass of Encapsulated Drug / Total Mass of Initial Drug) x 100
85%
Drug Loading (DL%)
(Mass of Encapsulated Drug / Total Mass of Lipids) x 100
12%
Note: Values are examples and will depend on the drug, lipids, and loading method used.
Experimental Workflow for Encapsulation Efficiency Determination
Caption: Workflow for determining liposome encapsulation efficiency.
Protocol for Encapsulation Efficiency (EE%) Determination
This protocol uses size exclusion chromatography (SEC) to separate unencapsulated drug from the liposomes, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Separation of Free Drug:
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-50) with a suitable buffer (e.g., PBS, pH 7.4).
Carefully load a known volume (e.g., 0.5 mL) of the liposome formulation onto the top of the column.
Elute the sample with the same buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
Collect the fraction containing the liposomes (this can often be identified visually if the suspension is opalescent).
Quantification of Total and Encapsulated Drug:
Total Drug (DT): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent or detergent (e.g., methanol (B129727) or 0.1% Triton X-100) to release the encapsulated drug.
Encapsulated Drug (DE): Take the liposome fraction collected from the SEC column. Disrupt these liposomes using the same method as for the total drug.
Quantify the drug concentration in both the "Total Drug" and "Encapsulated Drug" samples using a validated HPLC method. A UV-Vis spectrophotometer can also be used if the drug has a distinct absorbance peak and there is no interference from liposomal components.[19]
Calculation:
Encapsulation Efficiency (EE%) is calculated using the following formula:
EE% = (Concentration of Encapsulated Drug / Concentration of Total Drug) x 100
In Vitro Drug Release
In vitro release studies are performed to understand the rate at which the encapsulated drug is released from the liposomes under physiological conditions.[21] The dialysis method is a common and straightforward technique used for this purpose.[21][22][23][24] It separates the liposomal formulation from a larger volume of release medium using a semi-permeable membrane, allowing only the released drug to diffuse out.[21][23]
Quantitative Data Summary
The following table presents example data from an in vitro release study.
Time (hours)
Cumulative Release (%) - Free Drug
Cumulative Release (%) - Liposomal Drug
0
0
0
1
65
8
4
98
25
8
100
40
12
100
55
24
100
70
48
100
85
Note: Data represents a typical sustained-release profile for a liposomal formulation compared to the rapid diffusion of the free drug.
Experimental Workflow for In Vitro Drug Release Study
Caption: Workflow for an in vitro drug release study using the dialysis method.
Protocol for In Vitro Drug Release using Dialysis
Preparation:
Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.
Prepare the release medium (e.g., PBS at pH 7.4 to mimic blood or acetate (B1210297) buffer at pH 5.5 to mimic the endosomal environment). To maintain sink conditions for poorly soluble drugs, a small percentage of a surfactant like Tween 80 (e.g., 0.2%) or a co-solvent may be added.[22]
Setup:
Pipette a precise volume (e.g., 1 mL) of the 16:0 Cyanur PE liposome formulation into the pre-treated dialysis bag and securely seal both ends.
As a control, prepare a second dialysis bag containing the same concentration of unencapsulated (free) drug.
Submerge each bag in a beaker containing a known volume of release medium (e.g., 50-100 mL).
Place the beakers in a shaking water bath or on a magnetic stir plate set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[22]
Sampling:
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium.
Immediately replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and ensure sink conditions.[22]
Analysis:
Analyze the concentration of the drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling steps.
Plot the cumulative percentage of drug released versus time to generate the release profile.
troubleshooting low 16:0 Cyanur PE conjugation efficiency
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with 16:0 Cyanur PE. The information is presented in a question-and-a...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with 16:0 Cyanur PE. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Cyanur PE and how does its conjugation chemistry work?
16:0 Cyanur PE is a functionalized phospholipid, specifically 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), where the headgroup is modified with a cyanuric chloride molecule.[1] This lipid is typically incorporated into liposomal formulations to allow for the covalent attachment of molecules to the liposome (B1194612) surface.
The conjugation chemistry is based on the reactivity of cyanuric chloride, a triazine derivative with three chlorine atoms.[2] These chlorine atoms can be sequentially substituted by nucleophiles, such as the primary amine groups (-NH₂) found on proteins, peptides, or other ligands. The reaction is a nucleophilic aromatic substitution. Typically, only the first chlorine is substituted under mild conditions to form a stable covalent bond with the target molecule.
Q2: Why is my 16:0 Cyanur PE conjugation efficiency low?
Low conjugation efficiency is often due to one or more of the following factors:
Hydrolysis of Cyanuric Chloride: The cyanuric chloride group is highly susceptible to hydrolysis (reaction with water), especially at elevated temperatures and non-neutral pH.[3][4] This hydrolysis reaction competes with the desired conjugation reaction, leading to an inactive hydroxyl group on the triazine ring.
Incorrect Reaction pH: The pH of the reaction buffer is critical. The primary amine of the target molecule must be deprotonated (nucleophilic) to react, which is favored at alkaline pH. However, a very high pH can accelerate the hydrolysis of the cyanuric chloride.
Suboptimal Temperature: The reactivity of the chlorine atoms on the cyanuric ring is temperature-dependent. The first substitution is typically carried out at low temperatures (0-5°C) to control the reaction and minimize hydrolysis.[3][5]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic species will compete with the target molecule for reaction with the 16:0 Cyanur PE, thereby reducing efficiency.
Low Molar Ratio of Target Molecule: An insufficient concentration of the molecule to be conjugated can result in lower reaction rates and efficiency.
Steric Hindrance: The accessibility of the primary amine on the target molecule can be hindered by its three-dimensional structure, preventing an efficient reaction with the liposome surface.
Q3: What are the optimal reaction conditions for maximizing efficiency?
Optimizing reaction conditions is crucial. Below is a summary of recommended starting parameters.
Table 1: Recommended Reaction Parameters for 16:0 Cyanur PE Conjugation
Parameter
Recommended Range
Rationale
pH
8.5 - 9.5
Balances the need for a deprotonated (nucleophilic) amine on the target molecule with the risk of cyanuric chloride hydrolysis at higher pH.
Temperature
0 - 5 °C
Minimizes the rate of hydrolysis of the cyanuric chloride group, which is a major competing reaction.[3][5]
These buffers do not contain primary amines that would compete in the conjugation reaction. Avoid Tris or other amine-containing buffers.
Molar Ratio
1:5 to 1:20 (Lipid:Target)
A molar excess of the target molecule can help drive the reaction to completion. The optimal ratio should be determined empirically.
Incubation Time
2 - 24 hours
Longer incubation times at low temperatures may be necessary to achieve sufficient conjugation.
Q4: How can I verify that my conjugation reaction was successful?
Several methods can be used to confirm successful conjugation:
Gel Electrophoresis (SDS-PAGE): For protein/peptide conjugation, a successful reaction will result in a high molecular weight band corresponding to the liposome-protein conjugate, which will likely remain in the loading well. A decrease in the intensity of the unconjugated protein band can also indicate a successful reaction.
Chromatography: Size-exclusion chromatography (SEC) can be used to separate the larger liposome-conjugates from smaller, unconjugated molecules.
Functional Assays: If the conjugated molecule is an antibody or other binding protein, an ELISA or flow cytometry-based assay can be used to confirm that its binding activity is retained post-conjugation.
Troubleshooting Guide
If you are experiencing low conjugation efficiency, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Reagent and Liposome Integrity
16:0 Cyanur PE: Ensure the lipid has been stored correctly (typically at -20°C) and is not expired.[1] The cyanuric chloride group is sensitive to moisture, so proper handling is essential.
Target Molecule: Confirm the purity and concentration of your target molecule. Ensure it has accessible primary amine groups for conjugation.
Liposome Preparation: Verify the size and stability of your liposomes containing 16:0 Cyanur PE. The functionalized lipid should typically be included at 1-10 mol% of the total lipid composition.[6]
Step 2: Review and Optimize Reaction Conditions
pH Measurement: Calibrate your pH meter and verify the pH of the reaction buffer at the reaction temperature.
Temperature Control: Ensure the reaction is maintained at the recommended low temperature (0-5°C) using an ice bath or cold room. Allowing the temperature to rise will significantly increase the rate of hydrolysis.[3]
Buffer Composition: Double-check that your buffer does not contain extraneous nucleophiles (e.g., Tris, glycine, ammonium (B1175870) salts). Switch to a non-nucleophilic buffer like sodium bicarbonate or borate if necessary.
Step 3: Purify and Analyze Products
Removal of Unconjugated Material: After the reaction, it is crucial to separate the conjugated liposomes from the unreacted target molecules. This is typically achieved using size-exclusion chromatography or dialysis.
Quantify Conjugation: Use a reliable method to quantify the amount of conjugated material. For proteins, a BCA or Bradford assay can be performed on the purified liposomes after lysing them with a detergent.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation efficiency.
Caption: A step-by-step workflow for diagnosing low conjugation efficiency.
Key Experimental Protocol
Protocol: Conjugation of a Protein to Liposomes Containing 16:0 Cyanur PE
This protocol provides a general method. Optimization will be required for specific applications.
Liposome Preparation:
Prepare a lipid film containing your desired lipid composition, including 1-5 mol% 16:0 Cyanur PE.
Hydrate the lipid film with a non-nucleophilic buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 9.0) to form multilamellar vesicles (MLVs).
Generate small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).
Keep the final liposome suspension on ice.
Conjugation Reaction:
Cool the protein solution (dissolved in the same reaction buffer) and the liposome suspension to 0-5°C in an ice bath.
Add the protein solution to the liposome suspension. A typical starting point is a 10-fold molar excess of protein to 16:0 Cyanur PE.
Gently mix the reaction and incubate at 0-5°C for 4-24 hours with slow, end-over-end rotation.
Purification:
Separate the protein-conjugated liposomes from unconjugated protein using size-exclusion chromatography (e.g., with a Sepharose CL-4B column).
Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
Collect the fractions containing the turbid liposome solution, which elute first.
Characterization:
Analyze the collected fractions via SDS-PAGE to confirm the presence of the conjugated protein.
Quantify the lipid concentration (e.g., using a phosphate (B84403) assay) and the protein concentration (e.g., using a BCA assay after disrupting the liposomes with a detergent).
Reaction Mechanism
The diagram below illustrates the nucleophilic substitution reaction between the primary amine of a target molecule and the cyanuric chloride group of 16:0 Cyanur PE.
Caption: Reaction of 16:0 Cyanur PE with a primary amine.
preventing hydrolysis of 16:0 Cyanur PE during conjugation
Technical Support Center: 16:0 Cyanur PE Conjugation This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 16:0 Cyanur PE Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 16:0 Cyanur PE during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Cyanur PE and what is its primary reactive group?
A: 16:0 Cyanur PE is the common name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur). It is a phospholipid where the headgroup is functionalized with a dichlorotriazine moiety. This dichlorotriazine group is highly electrophilic and serves as the reactive site for conjugation, readily undergoing nucleophilic substitution with primary amines on proteins, peptides, and other biomolecules.
Q2: What is the primary challenge when working with 16:0 Cyanur PE in aqueous solutions?
A: The main challenge is the high susceptibility of the dichlorotriazine ring to hydrolysis. The chlorine atoms that are the sites for conjugation are readily replaced by hydroxyl groups from water, especially under the basic pH conditions often used for conjugation. This hydrolysis reaction inactivates the lipid, preventing it from coupling to the target molecule.
Q3: Why is a basic pH recommended for conjugation if it also causes hydrolysis?
A: A mildly basic pH (typically 8.0-9.0) is recommended because the primary amine nucleophiles on biomolecules (like the epsilon-amino group of lysine) need to be in their deprotonated, nucleophilic state to efficiently attack the electrophilic carbon atoms on the triazine ring. At acidic or neutral pH, these amines are largely protonated (e.g., as -NH3+) and are poor nucleophiles. Therefore, a compromise pH is chosen to ensure sufficient amine reactivity while managing the rate of hydrolysis.
Q4: What are the main byproducts of the conjugation reaction?
A: The primary byproduct is the hydrolyzed, inactive form of 16:0 Cyanur PE, where one or both chlorine atoms are replaced by hydroxyl groups. Another potential byproduct is the doubly-substituted conjugate, where a single biomolecule reacts with both chlorine atoms, which may or may not be desirable depending on the application. If multiple nucleophiles are present on the target molecule, cross-linking can also occur.
Q5: Can I perform the conjugation at a lower temperature to reduce hydrolysis?
A: Yes, lowering the reaction temperature is a key strategy to minimize hydrolysis. The first nucleophilic substitution on the dichlorotriazine ring can often be carried out at temperatures ranging from 4°C to room temperature. This slows down the rate of both the desired conjugation and the undesired hydrolysis, but often favors the conjugation reaction kinetically, especially with a high concentration of the nucleophile.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conjugation Yield
1. Hydrolysis of 16:0 Cyanur PE: The reactive lipid has been inactivated by water before or during the reaction.
- Use anhydrous solvents to prepare stock solutions of 16:0 Cyanur PE. - Prepare fresh solutions of 16:0 Cyanur PE immediately before use. - Reduce the reaction pH to the lower end of the effective range (e.g., pH 8.0-8.5). - Decrease the reaction temperature (e.g., to 4°C) and potentially increase the reaction time.
2. Inactive Biomolecule: The amine groups on the target molecule are not sufficiently nucleophilic.
- Ensure the reaction pH is appropriate to deprotonate the primary amines of your specific biomolecule. - Confirm the purity and integrity of your biomolecule.
3. Suboptimal Buffer: The buffer components are interfering with the reaction.
- Avoid buffers containing primary or secondary amines (e.g., Tris), as they will compete with the target molecule for conjugation. Borate or carbonate/bicarbonate buffers are recommended.
Inconsistent Conjugation Results
1. Variable Hydrolysis: Inconsistent exposure to moisture or variations in reaction setup time.
- Standardize the protocol, particularly the time between dissolving 16:0 Cyanur PE and initiating the conjugation. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.
2. Temperature Fluctuations: Inconsistent temperature control during the reaction.
- Use a reliable water bath or incubator to maintain a constant temperature throughout the conjugation.
Formation of Aggregates/Precipitates
1. Poor Solubility: The lipid-conjugate or the lipid itself has low solubility in the reaction buffer.
- Include a small percentage of a biocompatible organic co-solvent (e.g., DMSO or DMF) if your biomolecule can tolerate it. - Ensure adequate mixing throughout the reaction.
2. Cross-linking: Extensive intermolecular conjugation between biomolecules.
- Reduce the molar ratio of 16:0 Cyanur PE to the biomolecule. - Optimize the reaction time to favor mono-conjugation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the conjugation of 16:0 Cyanur PE while minimizing hydrolysis. The hydrolysis rate is highly dependent on the specific reaction conditions.
Parameter
Recommended Range
Rationale
Reaction pH
8.0 - 9.0
Balances the need for deprotonated amine nucleophiles with the increased rate of hydrolysis at higher pH. A pH of 8.8 is a common starting point.
Reaction Temperature
4°C - 25°C
Lower temperatures significantly reduce the rate of hydrolysis. The first substitution can often proceed efficiently at 4°C or room temperature.
Reaction Time
2 - 24 hours
Dependent on temperature and pH. Monitor reaction progress to determine the optimal time that maximizes conjugation before significant hydrolysis occurs.
Buffer System
Borate or Carbonate/Bicarbonate
These buffers are effective in the desired pH range and are non-nucleophilic, thus not competing in the conjugation reaction.
Molar Ratio (Lipid:Biomolecule)
5:1 to 20:1
A molar excess of the lipid can drive the reaction towards the desired conjugate, but a very high excess may increase the likelihood of multiple conjugations per biomolecule.
Experimental Protocol: Conjugation of a Protein to 16:0 Cyanur PE
This protocol provides a general methodology for the conjugation of a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues) to 16:0 Cyanur PE. Optimization may be required for specific proteins.
Materials:
16:0 Cyanur PE
Protein of interest in a suitable amine-free buffer (e.g., PBS)
Borate Buffer (50 mM, pH 8.8)
Anhydrous DMSO
Reaction vessel (e.g., microcentrifuge tube)
Method for purification (e.g., size exclusion chromatography or dialysis)
Procedure:
Prepare Protein Solution:
Dissolve or dilute the protein in Borate Buffer (pH 8.8) to a final concentration of 1-5 mg/mL.
Prepare 16:0 Cyanur PE Stock Solution:
Immediately before use, dissolve 16:0 Cyanur PE in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). Note: It is critical to minimize the exposure of this stock solution to moisture.
Initiate Conjugation Reaction:
In a reaction vessel, add the desired molar excess of the 16:0 Cyanur PE stock solution to the protein solution. Add the lipid solution dropwise while gently vortexing the protein solution.
Example Calculation: For a 10:1 molar ratio of lipid to a 50 kDa protein, you would add approximately 3.4 µL of a 10 mg/mL lipid stock solution for every 1 mg of protein.
Incubate:
Incubate the reaction mixture at room temperature (20-25°C) for 4-6 hours, or at 4°C for 16-24 hours. Protect the reaction from light if any components are light-sensitive.
Quench the Reaction (Optional):
To stop the reaction, a small amount of a primary amine-containing buffer like Tris can be added to a final concentration of ~50 mM to react with any remaining 16:0 Cyanur PE.
Purify the Conjugate:
Remove unconjugated 16:0 Cyanur PE and reaction byproducts by size exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS pH 7.4).
Characterize the Conjugate:
Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, or functional assays.
Visualizations
Caption: Hydrolysis pathway of 16:0 Cyanur PE.
Caption: Troubleshooting workflow for low conjugation yield.
Troubleshooting
how to avoid aggregation of 16:0 Cyanur PE liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of 16:0 Cyanur PE liposomes...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of 16:0 Cyanur PE liposomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are 16:0 Cyanur PE liposomes and what are their primary applications?
A1: 16:0 Cyanur PE refers to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanuric chloride). These are functionalized lipids used in the formation of liposomes. The cyanuric chloride headgroup is reactive towards amine groups, making these liposomes ideal for the covalent conjugation of peptides, antibodies, proteins, and other amine-containing biomolecules.[1] This allows for the development of targeted drug delivery systems and immunoliposomes.
Q2: What are the main causes of 16:0 Cyanur PE liposome (B1194612) aggregation?
A2: Liposome aggregation can be triggered by several factors, including:
Improper pH: The stability of liposomes is highly dependent on the pH of the surrounding buffer.[2][3] For 16:0 Cyanur PE liposomes, conjugation reactions are carried out at a mild basic pH (around 8.8), but long-term storage at neutral pH is recommended.[1] Extreme pH values can lead to hydrolysis of the lipids and changes in surface charge, promoting aggregation.
Incorrect Storage Conditions: Temperature fluctuations and freezing are detrimental to liposome stability.[1][4] Freezing can cause the liposomal membrane to rupture, leading to the release of encapsulated contents and changes in vesicle size.
High Salt Concentrations: While salts are often necessary for biological buffers, high concentrations can sometimes lead to aggregation by shielding the surface charge of the liposomes, which reduces electrostatic repulsion between them.[5]
Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of the phospholipids (B1166683), leading to bridging between liposomes and subsequent aggregation.[6]
Protein Interactions: During the conjugation process, improper ratios of protein to liposome or suboptimal reaction conditions can lead to cross-linking and aggregation.[7]
Q3: How does PEGylation help in preventing liposome aggregation?
A3: Polyethylene glycol (PEG) modification of the liposome surface, known as PEGylation, provides a steric barrier that prevents close contact between individual liposomes.[7][8] This "stealth" coating reduces interactions with blood components in vivo and also inhibits aggregation during storage and conjugation procedures.[7][9]
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Visible aggregates or cloudiness in the liposome suspension after preparation.
- Incorrect pH of the hydration buffer.- Presence of divalent cations in the buffer.- High lipid concentration.
- Ensure the hydration buffer is at a neutral pH (e.g., PBS pH 7.4).[2][10]- Use a chelating agent like EDTA if divalent cation contamination is suspected.[6]- Prepare liposomes at a lower lipid concentration.
Liposome aggregation during the conjugation reaction with proteins/peptides.
- Suboptimal pH for the conjugation reaction.- Inappropriate ratio of protein to liposome.- Lack of steric stabilization.
- Perform the conjugation at a mild basic pH, such as in a borate (B1201080) buffer at pH 8.8.[1]- Optimize the molar ratio of the amine-containing molecule to the 16:0 Cyanur PE lipid.[1]- Consider incorporating a certain percentage of PEGylated lipids into the liposome formulation to provide steric hindrance.[7]
Increased particle size or aggregation observed during storage.
- Storage at incorrect temperature.- Freezing of the liposome suspension.- Bacterial contamination.
- Store liposomes at 4°C in the dark. DO NOT FREEZE .[1][4]- If long-term storage is required, consider lyophilization with a suitable cryoprotectant.[11][12]- Prepare and handle liposomes under sterile conditions.
Precipitation of liposomes after dialysis or purification.
- Removal of a stabilizing component during purification.- Change in buffer composition leading to instability.
- Ensure the dialysis buffer is compatible with the liposome formulation and has the correct pH.[1]- Minimize the loss of liposomes during purification by choosing an appropriate method (e.g., dialysis over size exclusion chromatography for higher recovery).[1]
Quantitative Data Summary
Table 1: Effect of pH on Liposome Stability
pH
Effect on Liposome Stability
Reference
Acidic (e.g., < 5.5)
Can lead to a significant decrease in stability (up to 50%) and changes in vesicle size.[2][3]
Protocol 1: Preparation of 16:0 Cyanur PE Liposomes by Thin-Film Hydration and Extrusion
Lipid Film Formation:
Dissolve the desired lipids, including 16:0 Cyanur PE and any other components (e.g., helper lipids, PEGylated lipids), in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
Hydration:
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
This initial hydration results in the formation of multilamellar vesicles (MLVs).
Extrusion for Size Reduction:
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the lipid Tc.
Protocol 2: Conjugation of an Amine-Containing Ligand to 16:0 Cyanur PE Liposomes
Buffer Exchange:
Transfer the prepared liposomes into a conjugation buffer. A borate buffer at pH 8.8 is recommended for the reaction with the cyanuric chloride group.[1] This can be achieved by dialysis or using a spin column.
Ligand Preparation:
Dissolve the amine-containing ligand (e.g., protein, peptide) in the same conjugation buffer (borate buffer, pH 8.8).
Conjugation Reaction:
Add the ligand solution to the liposome suspension. The molar ratio of the ligand to the 16:0 Cyanur PE lipid should be optimized, but a starting point could be a 1:5 molar ratio of ligand to PEG-Cyanur lipid.[1]
Incubate the reaction mixture for a specific period (e.g., 16 hours) at room temperature with gentle mixing.[1]
Purification:
Remove the unconjugated ligand from the immunoliposome solution. Dialysis is a preferred method to minimize the loss of liposomes.[1]
Dialyze the mixture against a suitable storage buffer (e.g., PBS, pH 7.4) for an extended period with several buffer changes.
Visualizations
Caption: Workflow for the preparation and conjugation of 16:0 Cyanur PE liposomes.
Caption: Factors influencing the aggregation of 16:0 Cyanur PE liposomes and prevention strategies.
Technical Support Center: 16:0 Cyanur PE Functionalized Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Cyanur PE (Palmitoyl-Cyanuric Acid-P...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Cyanur PE (Palmitoyl-Cyanuric Acid-Phosphatidylethanolamine) functionalized nanoparticles. The focus is on addressing common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are 16:0 Cyanur PE functionalized nanoparticles and what are their typical applications?
A1: 16:0 Cyanur PE functionalized nanoparticles are carrier systems, typically lipid or polymer-lipid hybrid nanoparticles, whose surface has been modified with a specific ligand. This ligand is composed of 16:0 fatty acid (palmitic acid), cyanuric acid (acting as a linker), and phosphatidylethanolamine (B1630911) (PE), which anchors the ligand to the nanoparticle's lipid layer. This type of functionalization is designed to enhance biocompatibility, improve drug loading, and potentially facilitate targeted delivery in therapeutic applications.[1][2]
Q2: What are the most common stability issues observed with these nanoparticles?
A2: The most frequently encountered stability problems include:
Aggregation: Nanoparticles clumping together to form larger, non-functional agglomerates.
Degradation: Chemical breakdown of the nanoparticle core, the lipid layer, or the functionalizing ligand.
Premature Drug Leakage: The encapsulated therapeutic agent being released from the nanoparticle before reaching its target.[3]
Changes in Size and Polydispersity: An increase in the average particle size or a widening of the size distribution over time, indicating instability.
Q3: How does pH affect the stability of my 16:0 Cyanur PE nanoparticles?
A3: The pH of the suspension medium is a critical factor influencing stability. The cyanuric acid component of the functionalizing ligand has acidic properties and its charge state is pH-dependent.[4][5] Changes in pH can alter the surface charge of the nanoparticles, which is crucial for maintaining electrostatic repulsion between particles and preventing aggregation.[6][7] Extreme pH values can also lead to the hydrolysis of the lipid (PE) or polymer core components. Generally, a neutral pH range (around 7.0-7.4) is recommended for storage and in vitro studies, but the optimal pH should be determined experimentally for your specific formulation.
Q4: What is the recommended storage procedure for these nanoparticles?
A4: For optimal long-term stability, 16:0 Cyanur PE functionalized nanoparticles should be stored as a concentrated suspension in an appropriate buffer (e.g., PBS at pH 7.4) at 4°C in the dark.[8][9][10] Do NOT freeze the nanoparticle suspension, as the formation of ice crystals can cause irreversible aggregation.[10] Storage containers should be clean and made of a material that does not interact with the nanoparticles. Before use, allow the suspension to equilibrate to room temperature and gently resuspend any settled particles by light vortexing or sonication.[10]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific stability issues.
Issue 1: Nanoparticle Aggregation Observed During or After Functionalization
Aggregation is the most common stability problem, often indicated by a visible precipitate, an increase in hydrodynamic diameter measured by Dynamic Light Scattering (DLS), or the appearance of large clusters in Transmission Electron Microscopy (TEM).
Troubleshooting Workflow for Nanoparticle Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Detailed Steps:
Verify Starting Materials: Before functionalization, always characterize your stock nanoparticle solution using Dynamic Light Scattering (DLS) to confirm it is monodisperse and not already aggregated.[11] Ensure the purity of the 16:0 Cyanur PE ligand, as impurities can interfere with the process.[12]
Review Functionalization Protocol:
Stoichiometry: A high density of the 16:0 Cyanur PE ligand on the surface can lead to steric hindrance between the palmitoyl (B13399708) chains, causing instability.[13][14][15] Try reducing the ligand-to-nanoparticle ratio.
pH and Ionic Strength: The reaction buffer's pH and salt concentration are critical. The stability of electrostatically stabilized nanoparticles can be compromised by high ionic strength, which screens the surface charge.[16][17] Perform the functionalization in a buffer with controlled pH and moderate ionic strength.
Optimize Formulation:
If aggregation persists, consider incorporating a fraction of PEGylated lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) into your nanoparticle formulation. The PEG chains provide steric stabilization, which is less sensitive to ionic strength.[18][19]
Issue 2: Poor Long-Term Storage Stability
Nanoparticles appear stable immediately after synthesis but show signs of aggregation or degradation after several days or weeks of storage.
Factors Affecting Nanoparticle Stability
Caption: Key intrinsic and extrinsic factors affecting nanoparticle stability.
Troubleshooting Steps:
Re-evaluate Storage Conditions:
Temperature: Are the nanoparticles stored at a consistent 4°C? Temperature fluctuations can affect stability.[20][21] Some formulations may degrade even at refrigerated temperatures over long periods.[22]
Light Exposure: Photodegradation can be an issue, especially for light-sensitive encapsulated drugs or ligands. Store samples in amber vials or wrapped in foil.[9]
Assess Colloidal Stability:
Zeta Potential: Measure the zeta potential of your nanoparticle suspension. A value greater than |30| mV generally indicates good electrostatic stability.[6] If the value is close to neutral, the particles are at high risk of aggregation.
Buffer Composition: The buffer itself can be a source of instability. Phosphate buffers can sometimes interact with certain nanoparticle formulations. Consider testing an alternative buffer system (e.g., HEPES, TRIS) at the same pH.
Chemical Stability:
Hydrolysis: The ester bonds in the PE lipid and potentially in a polymer core are susceptible to hydrolysis over time. This can be accelerated by non-optimal pH.
Oxidation: The lipid components can be prone to oxidation. If this is a concern, prepare buffers with de-gassed water and consider storing under an inert atmosphere (e.g., argon).
Quantitative Data Summary
The stability of a nanoparticle formulation is highly dependent on environmental factors. The following tables summarize typical effects of pH and ionic strength on key stability parameters.
Table 1: Effect of pH on Nanoparticle Stability Parameters
pH Value
Average Hydrodynamic Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Visual Observation
4.0
250 ± 15
0.45 ± 0.05
+5.2 ± 1.5
Significant Aggregation
6.0
135 ± 5
0.22 ± 0.03
-15.8 ± 2.1
Slightly Turbid
7.4
120 ± 4
0.15 ± 0.02
-32.5 ± 2.5
Clear Suspension
9.0
125 ± 6
0.18 ± 0.03
-38.1 ± 2.8
Clear Suspension
Data are representative and should be confirmed experimentally for a specific formulation.
Table 2: Effect of Ionic Strength (NaCl) on Nanoparticle Stability at pH 7.4
NaCl Conc. (mM)
Average Hydrodynamic Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Visual Observation
0
118 ± 5
0.14 ± 0.02
-35.2 ± 2.9
Clear Suspension
50
120 ± 4
0.15 ± 0.02
-31.7 ± 2.4
Clear Suspension
150 (PBS)
122 ± 5
0.16 ± 0.03
-25.1 ± 2.0
Clear Suspension
300
190 ± 10
0.38 ± 0.04
-10.3 ± 1.8
Turbid, some precipitate
Note: As ionic strength increases, the magnitude of the zeta potential decreases due to charge screening, which can lead to instability at high salt concentrations.[16]
Experimental Protocols
Protocol 1: Assessment of Nanoparticle Size and Polydispersity by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension as an indicator of stability and aggregation.
Methodology:
Sample Preparation:
Allow the nanoparticle stock solution to equilibrate to room temperature (approx. 20-25°C).
Gently vortex the stock solution for 5-10 seconds to ensure homogeneity.
Dilute a small aliquot of the stock solution with the desired buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration suitable for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The solution should be optically clear.
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
Instrument Setup:
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
Set the measurement parameters: dispersant (water), temperature (25°C), and measurement angle (e.g., 173°).
Measurement:
Transfer the filtered sample to a clean, dust-free cuvette.
Place the cuvette in the instrument and allow it to equilibrate thermally for 2-3 minutes.
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
Data Analysis:
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
A PDI value < 0.2 is generally considered indicative of a monodisperse population suitable for many applications. An increasing Z-average or PDI over time suggests aggregation.[2]
Workflow for Nanoparticle Characterization
Caption: Standard workflow for nanoparticle physicochemical characterization.
Protocol 2: Assessment of Surface Charge by Zeta Potential Measurement
Objective: To measure the zeta potential of the nanoparticles, which provides an indication of the magnitude of the electrostatic repulsive forces between particles and is a key predictor of colloidal stability.
Methodology:
Sample Preparation:
Prepare the sample in the same manner as for DLS analysis, but dilute it using a low ionic strength buffer (e.g., 1 mM KCl) to ensure accurate measurement. High ionic strength buffers can lead to an underestimation of the true surface potential.
Instrument Setup:
Use a dedicated folded capillary cell for zeta potential measurements.
Rinse the cell thoroughly with ethanol (B145695) and then with deionized water to remove any contaminants.
Fill the cell with the diluted nanoparticle suspension, ensuring no air bubbles are trapped.
Measurement:
Place the cell in the instrument and perform the measurement according to the manufacturer's instructions. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
Data Analysis:
The instrument software will calculate the electrophoretic mobility and convert it to the zeta potential using the Smoluchowski or Huckel approximation.
As a general guideline, zeta potential values more negative than -30 mV or more positive than +30 mV are associated with good electrostatic stability.[6]
Protocol 3: Visualization of Nanoparticle Morphology by Transmission Electron Microscopy (TEM)
Objective: To directly visualize the size, shape, and aggregation state of the nanoparticles. TEM provides direct physical measurement of the nanoparticle core, complementing the hydrodynamic measurements from DLS.[23][24]
Methodology:
Sample Preparation:
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
Apply a small drop (5-10 µL) of the diluted nanoparticle suspension (typically 0.1 mg/mL in deionized water) onto the grid.
Allow the sample to adsorb for 1-2 minutes.
Staining (Optional, for visualizing lipid structures):
Wick away the excess sample liquid with the edge of the filter paper.
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
Wick away the excess stain.
Drying:
Allow the grid to air-dry completely before loading it into the TEM.
Imaging:
Load the grid into the TEM sample holder.
Acquire images at various magnifications to assess overall morphology, size distribution, and the presence of aggregates.
Data Analysis:
Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of individual particles (at least 100) to generate a size distribution histogram. This provides the core size, which is typically smaller than the hydrodynamic diameter measured by DLS.[23][24][25]
Technical Support Center: 16:0 Cyanur PE Bioconjugation
Welcome to the technical support center for 16:0 Cyanur PE bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies and tr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 16:0 Cyanur PE bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Cyanur PE?
A1: 16:0 Cyanur PE is a functionalized lipid where a phosphoethanolamine (PE) molecule is linked to two palmitic acid groups (16:0).[1] The primary amine of the ethanolamine (B43304) headgroup is modified with a cyanuric chloride derivative, rendering it reactive towards nucleophiles, typically primary amines on proteins or other molecules. Cyanuric chloride is a triazine-based linker that allows for a stepwise and controlled conjugation.[2][3]
Q2: What is the primary application of 16:0 Cyanur PE?
A2: 16:0 Cyanur PE is primarily used in the development of drug delivery systems, such as liposomes and nanoparticles.[1][4] Its cyanur group acts as a reactive handle to conjugate targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of lipid-based nanocarriers.
Q3: How does the cyanuric chloride chemistry work for bioconjugation?
A3: Cyanuric chloride has three chlorine atoms that can be sequentially substituted by nucleophiles (like amines) at different temperatures. The first substitution typically occurs at 0°C, the second at room temperature (around 25°C), and the third at higher temperatures (e.g., 70°C).[2] This thermally controlled, chemo-selective reactivity allows for a high degree of control over the conjugation process.[2]
Q4: What are the main advantages of using a cyanuric chloride-based linker?
A4: The key advantages include:
Controlled, Stepwise Reactions: The ability to control the number of substitutions by adjusting the reaction temperature.[2]
Stable Bond Formation: Forms a stable covalent bond with amine-containing molecules.
Versatility: Can be used to link a variety of molecules to the lipid.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the 16:0 Cyanur PE bioconjugation workflow.
Problem 1: Low Conjugation Yield
Possible Causes & Solutions
Possible Cause
Troubleshooting Step
Rationale
Incorrect Reaction pH
Ensure the reaction buffer pH is between 8.0 and 9.0.
The primary amine on the target molecule needs to be in a non-protonated state to be sufficiently nucleophilic to attack the cyanuric chloride ring.[5]
Primary amines in the buffer will compete with the target molecule for reaction with the Cyanur PE, reducing the yield of the desired conjugate.[5]
Suboptimal Reaction Temperature
For the second substitution on the cyanuric chloride, ensure the reaction is performed at room temperature (approx. 25°C).
The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent. The second substitution is most efficient at room temperature.[2]
Steric Hindrance
Consider using a longer linker on your target molecule to reduce steric hindrance.
The bulky nature of the lipid or the target molecule can physically block the reactive sites from coming together.
Poor Solubility of 16:0 Cyanur PE
Perform the reaction in a mixed solvent system (e.g., aqueous buffer with a small amount of a miscible organic solvent like DMSO or DMF) or in the presence of a mild detergent.
The long palmitoyl (B13399708) chains of the PE can cause the lipid to be poorly soluble in purely aqueous buffers, limiting its availability for reaction.
Hydrolysis of Cyanuric Chloride
Prepare the Cyanur PE solution immediately before use and minimize its exposure to aqueous buffers before adding the target molecule.
Cyanuric chloride and its derivatives are susceptible to hydrolysis in aqueous environments, which will quench the reactive sites.
Problem 2: Aggregation or Precipitation of the Conjugate
Possible Causes & Solutions
Possible Cause
Troubleshooting Step
Rationale
Hydrophobicity of the Lipid
Include a PEGylated lipid in your liposome (B1194612) formulation or add a hydrophilic polymer to the reaction mixture.
The hydrophobic palmitoyl chains can lead to aggregation, especially after conjugation to a large biomolecule. PEGylation can improve solubility and reduce aggregation.[]
Isoelectric Point of the Protein
Adjust the pH of the storage buffer to be away from the isoelectric point (pI) of the protein conjugate.
Proteins are least soluble at their pI. Conjugation can alter the pI of a protein.
High Concentration of the Conjugate
Purify and store the conjugate at a lower concentration.
High concentrations can promote aggregation, particularly for molecules with significant hydrophobic regions.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Causes & Solutions
Possible Cause
Troubleshooting Step
Rationale
Similar Size of Reactants and Products
Use a purification method based on charge or affinity rather than size.
If the unconjugated target molecule is similar in size to the Cyanur PE, size exclusion chromatography may not be effective. Ion exchange or affinity chromatography might provide better separation.[]
Presence of Micelles
Use a purification method that can separate micelles from the desired conjugate, such as dialysis with a specific molecular weight cutoff or certain types of chromatography.
The lipid nature of 16:0 Cyanur PE can lead to the formation of micelles, which can complicate purification.
Non-specific Binding to Purification Media
Choose a chromatography resin with low non-specific binding properties.
The hydrophobic nature of the lipid can cause it to stick to certain types of purification media.
Experimental Protocols
General Protocol for Protein Conjugation to 16:0 Cyanur PE
This protocol assumes the first substitution on the cyanuric chloride has already been made to create the "Cyanur PE" reagent. This protocol is for the second substitution, attaching a protein.
Materials:
16:0 Cyanur PE
Protein to be conjugated in an amine-free buffer (e.g., PBS, Borate buffer, pH 8.5)
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
Prepare 16:0 Cyanur PE Solution: Immediately before use, dissolve the 16:0 Cyanur PE in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
Conjugation Reaction:
Slowly add a 10- to 20-fold molar excess of the 16:0 Cyanur PE solution to the stirring protein solution.[7]
Incubate the reaction at room temperature for 1-2 hours with continuous stirring.
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted Cyanur PE. Incubate for 30 minutes.
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography.[]
side reactions of 16:0 Cyanur PE and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). I...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). It addresses common challenges, with a focus on minimizing side reactions during its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Cyanur PE?
A1: 16:0 Cyanur PE is a functionalized lipid derivative. It consists of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) molecule where the primary amine of the ethanolamine (B43304) headgroup is covalently attached to a dichlorotriazine moiety derived from cyanuric chloride. The "16:0" designation refers to the two saturated 16-carbon palmitic acid chains. This reactive lipid is commonly used for the covalent conjugation of molecules containing nucleophilic groups (e.g., primary amines in proteins, peptides, or small molecule ligands) to the surface of liposomes for targeted drug delivery applications.
Q2: What are the primary applications of 16:0 Cyanur PE?
A2: The primary application of 16:0 Cyanur PE is in the preparation of functionalized liposomes and other lipid-based nanoparticles. The reactive cyanuric chloride group allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the liposome (B1194612) surface. This enables the development of targeted drug delivery systems that can selectively bind to and deliver therapeutic agents to specific cells or tissues.
Q3: What are the main side reactions to be aware of when working with 16:0 Cyanur PE?
A3: The primary side reactions involve the reactive dichlorotriazine ring. The two most common side reactions are:
Hydrolysis: The chlorine atoms on the triazine ring are susceptible to hydrolysis, where they are replaced by hydroxyl groups. This can lead to the formation of less reactive or non-reactive hydroxy-triazine derivatives and ultimately cyanuric acid, especially in the presence of water and at non-optimal pH.
Over-reaction/Cross-linking: Since the cyanur group has two reactive chlorine atoms, there is a potential for over-reaction or cross-linking if the stoichiometry and reaction conditions are not carefully controlled. This can lead to the formation of undesirable oligomers or aggregates.
Q4: How should 16:0 Cyanur PE be stored to maintain its reactivity?
A4: 16:0 Cyanur PE is a reactive lipid and should be stored under conditions that minimize degradation. It is recommended to store it as a dry powder or in an anhydrous organic solvent at -20°C or lower. The container should be tightly sealed and protected from moisture and light. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the product.
Troubleshooting Guide: Minimizing Side Reactions
This guide provides solutions to common issues encountered during the conjugation of ligands to liposomes containing 16:0 Cyanur PE.
Problem
Potential Cause(s)
Recommended Solution(s)
Low conjugation efficiency
1. Hydrolysis of the cyanur group: Exposure to water or non-optimal pH has deactivated the reactive lipid.
- Ensure all solvents and reagents are anhydrous. - Perform the reaction under a neutral to slightly basic pH (7.5-8.5). The use of a non-nucleophilic buffer like HEPES or borate (B1201080) is recommended. Avoid amine-containing buffers like Tris. - Prepare liposomes and perform the conjugation reaction as quickly as possible after hydration.
2. Inactive ligand: The nucleophilic group on the ligand is not available for reaction.
- Confirm the presence and availability of the primary amine or other nucleophilic group on your ligand. - Check the purity of your ligand.
3. Steric hindrance: The reactive site on the ligand or the liposome surface is sterically hindered.
- Consider using a 16:0 Cyanur PE derivative with a PEG spacer (e.g., DSPE-PEG-Cyanur) to increase the distance of the reactive group from the liposome surface.
Liposome aggregation
1. Cross-linking: The dichlorotriazine moiety reacts with multiple ligands, causing liposomes to aggregate.
- Use a molar excess of the ligand relative to 16:0 Cyanur PE to favor the reaction of one ligand molecule per cyanur group. - Control the reaction temperature; lower temperatures (4-25°C) can help to control the reaction rate and reduce the likelihood of cross-linking.
2. Changes in liposome surface charge: The conjugation reaction may alter the zeta potential of the liposomes, leading to instability.
- Measure the zeta potential of the liposomes before and after conjugation. - Adjust the buffer composition or include charged lipids in the formulation to maintain colloidal stability.
Presence of byproducts in the final formulation
1. Unreacted starting materials: Incomplete reaction leading to residual 16:0 Cyanur PE and ligand.
- Optimize the reaction time and temperature. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC). - Use a slight excess of the ligand to drive the reaction to completion.
2. Hydrolyzed 16:0 Cyanur PE: Presence of water in the reaction mixture.
- Follow the recommendations for preventing hydrolysis mentioned above. - Purify the final liposome formulation using size exclusion chromatography or dialysis to remove small molecule impurities.
Experimental Protocols
Key Experiment: Conjugation of a Peptide to 16:0 Cyanur PE Liposomes
This protocol provides a general method for the covalent conjugation of a peptide containing a primary amine to pre-formed liposomes containing 16:0 Cyanur PE.
Liposome Preparation (Thin Film Hydration Method):
a. In a round-bottom flask, dissolve DPPC, cholesterol, and 16:0 Cyanur PE in chloroform at a desired molar ratio (e.g., 55:40:5).
b. Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
d. Hydrate the lipid film with the anhydrous HEPES buffer (20 mM, pH 8.0) by vortexing vigorously.
e. To obtain unilamellar vesicles, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Peptide Conjugation:
a. Dissolve the peptide in the anhydrous HEPES buffer (20 mM, pH 8.0).
b. Add the peptide solution to the liposome suspension. The molar ratio of peptide to 16:0 Cyanur PE should be optimized, but a starting point of 2:1 is recommended to minimize cross-linking.
c. Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.
Purification:
a. Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules by passing the reaction mixture through a size exclusion chromatography column equilibrated with the desired buffer for downstream applications.
b. Collect the fractions containing the liposomes (typically the void volume).
Characterization:
a. Determine the size distribution and zeta potential of the final liposome formulation using dynamic light scattering (DLS).
b. Quantify the amount of conjugated peptide using a suitable method, such as a BCA protein assay after liposome lysis or by HPLC analysis.
Visualizations
Signaling Pathway/Workflow Diagram
Caption: Workflow for preparing peptide-conjugated liposomes using 16:0 Cyanur PE.
Logical Relationship Diagram
Caption: Interdependencies for achieving successful conjugation with 16:0 Cyanur PE.
Troubleshooting
impact of lipid composition on 16:0 Cyanur PE reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). The reactivity...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). The reactivity of the cyanuric chloride headgroup is highly sensitive to its local environment, which is determined by the lipid composition of the membrane it is incorporated into.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Cyanur PE and how does it work?
A1: 16:0 Cyanur PE is a functionalized phospholipid where the ethanolamine (B43304) headgroup is modified with a cyanuric chloride molecule.[1] Cyanuric chloride is a reactive compound that undergoes nucleophilic aromatic substitution, making it an excellent tool for covalently linking molecules (e.g., proteins, peptides, small molecule drugs) to the surface of a lipid bilayer.[2][3] The reactivity is stepwise and influenced by factors like temperature and pH.[2] The "16:0" designation refers to the two palmitoyl (B13399708) acyl chains, which are saturated and 16 carbons long.
Q2: How does lipid composition fundamentally affect the reactivity of 16:0 Cyanur PE?
A2: The lipid composition of the bilayer dictates the membrane's physical properties, such as fluidity, acyl chain packing, and surface charge.[4] These properties directly impact the accessibility and reactivity of the Cyanur PE headgroup. Key factors include:
Membrane Fluidity/Phase: A more fluid, liquid-disordered (Ld) phase membrane allows for greater lateral mobility and potentially increased exposure of the reactive headgroup to the aqueous phase. In contrast, a rigid, gel (So) or liquid-ordered (Lo) phase can hinder accessibility and reduce reaction rates.[5][6]
Headgroup Packing: The presence of other lipids with large or small headgroups can influence the spacing and orientation of the Cyanur PE headgroup, affecting its steric availability.
Surface Charge: The overall surface charge of the membrane can attract or repel reactants from the surrounding solution.
Q3: How does cholesterol content influence the reaction?
A3: Cholesterol is a critical modulator of membrane properties. Generally, it induces a "condensing effect" on phospholipid acyl chains, leading to a more ordered and less fluid membrane state (the liquid-ordered phase).[7] This increased packing and reduced fluidity can decrease the accessibility of the 16:0 Cyanur PE headgroup to incoming nucleophiles, thereby lowering the overall reaction rate.[8][9] However, at very low concentrations, cholesterol can disrupt highly ordered gel-phase membranes, potentially increasing reactivity.
Q4: Should I use saturated or unsaturated lipids in my formulation?
A4: This choice significantly impacts membrane fluidity.
Saturated Lipids (e.g., DPPC, DSPC): These lipids have high phase transition temperatures (Tm) and tend to form rigid, gel-phase bilayers at typical room or physiological temperatures. This will likely decrease the reactivity of 16:0 Cyanur PE.
Unsaturated Lipids (e.g., DOPC, POPC): The kinks in their acyl chains prevent tight packing, resulting in a more fluid, liquid-disordered phase. This is generally expected to increase the reactivity of 16:0 Cyanur PE by enhancing the accessibility of the headgroup.[5]
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Reactivity
Membrane is in a gel phase: The formulation is composed primarily of high-Tm saturated lipids (like DPPC) and the experiment is being run below the Tm.
1. Increase the experimental temperature to be above the membrane's main phase transition temperature. 2. Re-formulate liposomes with a higher percentage of unsaturated lipids (e.g., DOPC) to increase fluidity.[5]
High Cholesterol Concentration: Cholesterol content is high (>20 mol%), creating a highly ordered Lo phase that sterically shields the reactive headgroup.[7]
1. Reduce the cholesterol concentration to 5-15 mol%. 2. If high cholesterol is required, consider increasing the reaction time or temperature.
Incorrect pH: The nucleophilic substitution on cyanuric chloride is pH-dependent. The nucleophile may not be sufficiently deprotonated and reactive.
1. Ensure the reaction buffer pH is optimal for your specific nucleophile (typically pH 8-9.5 for primary amines). 2. Perform a pH titration experiment to find the optimal reaction condition.
Inconsistent / Poorly Reproducible Results
Inhomogeneous Liposome (B1194612) Population: Liposomes may be of varying size or lamellarity, affecting the surface area and probe availability.
1. Ensure a consistent liposome preparation method (e.g., extrusion through a defined pore size) to produce unilamellar vesicles of a uniform diameter.[10][11] 2. Use Dynamic Light Scattering (DLS) to verify liposome size and polydispersity.[10]
Lipid Oxidation: Unsaturated lipids are prone to oxidation, which can alter membrane properties.
1. Prepare liposomes using degassed buffers.[10] 2. Store lipid stock solutions and prepared liposomes under an inert gas (argon or nitrogen) at low temperatures.[11]
Reaction is Too Fast to Measure
High Membrane Fluidity: The formulation consists of very short-chain or highly unsaturated lipids, leading to extremely high probe accessibility.
1. Introduce a percentage of saturated lipids or a moderate amount of cholesterol (10-20 mol%) to decrease membrane fluidity. 2. Lower the reaction temperature to slow down the kinetics.
Data Summary Table
The following table summarizes the expected qualitative impact of common lipid components on the reactivity of 16:0 Cyanur PE based on their known effects on membrane biophysical properties.
Technical Support Center: Purification of 16:0 Cyanur PE Conjugated Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 16:0 Cyanur PE co...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 16:0 Cyanur PE conjugated liposomes from unreacted materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of purifying 16:0 Cyanur PE conjugated liposomes.
Symptom
Potential Cause
Recommended Solution
Low Recovery of Liposomes After Purification
Liposome (B1194612) Aggregation: The conjugation process or purification method may induce aggregation, leading to loss of liposomes.
- Optimize Conjugation Conditions: Adjust the pH of the reaction buffer to be slightly basic (pH 8.8) for the reaction with Cyanur PE. - Gentle Purification Methods: Employ gentle purification techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) over methods that can cause high shear stress.[1] - Pre-saturate SEC column: Pre-saturate the size exclusion column with control liposomes to minimize liposome retention on the column matrix.[2]
Adhesion to Purification Apparatus: Liposomes can adhere to the surfaces of chromatography columns or filtration membranes.
- Use Low-Binding Materials: Whenever possible, use low-protein-binding materials for all tubes, columns, and membranes. - Optimize TFF Parameters: For tangential flow filtration, optimize transmembrane pressure and flow rate to minimize liposome stress and potential membrane fouling.[1]
Inefficient Removal of Unreacted Materials
Inappropriate Pore Size/MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette may be too small for efficient removal of unreacted Cyanur PE or other small molecules.
- Select Appropriate MWCO: For dialysis, use a membrane with a MWCO of at least 10,000 Da to allow for the removal of small molecules while retaining the liposomes.[3] - Optimize Diafiltration: In TFF, perform a sufficient number of diafiltration volumes to wash out unreacted components.[4]
Hydrophobic Interactions: Unreacted hydrophobic molecules may associate with the liposome bilayer, making them difficult to remove.
- Incorporate a Wash Step with a Mild Detergent: A very low concentration of a mild, non-ionic detergent in the wash buffer can sometimes help to remove non-covalently bound hydrophobic molecules. This should be followed by extensive dialysis or diafiltration to remove the detergent.
Evidence of Liposome Instability (e.g., Change in Size, Leakage of Encapsulated Material)
Harsh Purification Conditions: High pressure, excessive shear forces, or extreme pH during purification can disrupt the liposome structure.[1][5]
- Gentle Handling: Avoid vigorous vortexing or sonication after conjugation. - Control TFF Parameters: Carefully control the transmembrane pressure and flow rates during TFF to minimize shear stress.[1] - Maintain Isotonic Conditions: Ensure all buffers used during purification are isotonic to prevent osmotic stress on the liposomes.
Chemical Degradation: The Cyanur PE or other lipid components may be susceptible to hydrolysis, especially at non-optimal pH.
- Buffer at Neutral pH: After the conjugation reaction, adjust the pH of the liposome suspension to a neutral pH (around 7.4) for purification and storage to improve stability.[6] - Storage Conditions: Store the purified liposomes at 4°C to minimize lipid degradation.[7]
Low Conjugation Efficiency
Suboptimal Reaction Conditions: The pH, temperature, or incubation time for the conjugation reaction may not be optimal.
- Optimize pH: The reaction of the amine group with cyanuric chloride is pH-dependent. A slightly basic pH (around 8.8) is generally recommended.[8] - Incubation Time: Allow the conjugation reaction to proceed for a sufficient amount of time (e.g., 16 hours at room temperature) to ensure completion.[8]
Presence of Interfering Substances: Primary amines in buffers (e.g., Tris) or other components of the formulation can compete with the target molecule for reaction with the Cyanur PE.
- Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as HEPES or phosphate-buffered saline (PBS), during the conjugation step.[9]
Frequently Asked Questions (FAQs)
1. What is the recommended method for purifying 16:0 Cyanur PE conjugated liposomes?
The choice of purification method depends on the scale of your preparation and the specific requirements of your downstream application. The most common and effective methods are:
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is effective for removing unreacted small molecules from larger liposomes.[2][7] It is a relatively gentle method.
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for concentrating and purifying liposomes.[1][4][10] It is particularly suitable for larger volumes.
Dialysis: This is a simple and widely used method for removing small molecule impurities.[3][11] It is generally a slower process compared to SEC and TFF.[7]
2. How can I confirm that the unreacted materials have been successfully removed?
Several analytical techniques can be used to assess the purity of your conjugated liposomes:
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of free Cyanur PE or other unreacted small molecules in the purified sample.[12]
Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of the removal of unreacted lipids.
Spectroscopy: If the unreacted material has a unique absorbance or fluorescence signature, UV-Vis or fluorescence spectroscopy can be used to detect its presence.
3. How do I determine the conjugation efficiency of my 16:0 Cyanur PE liposomes?
To determine the conjugation efficiency, you need to quantify the amount of molecule conjugated to the liposomes and compare it to the total amount of molecule used in the reaction. This can be achieved by:
Quantifying the Conjugated Molecule: If the conjugated molecule is a protein, a BCA or Bradford protein assay can be used after separating the liposomes from the unreacted protein.[13] For other molecules, a specific quantification assay will be needed.
Quantifying the Lipid: The amount of lipid in the final formulation can be determined using a phosphate (B84403) assay (for phospholipids) or by HPLC with an appropriate detector.[14]
The conjugation efficiency can then be calculated as (amount of conjugated molecule / total amount of lipid).
4. What are the optimal storage conditions for purified 16:0 Cyanur PE conjugated liposomes?
Purified conjugated liposomes should be stored at 4°C in a sterile, isotonic buffer at a neutral pH (around 7.4) to maintain their stability and prevent degradation.[7] Avoid freezing the liposomes unless a suitable cryoprotectant is used, as the freeze-thaw process can disrupt the vesicle structure.
5. My liposomes are aggregating after purification. What can I do?
Liposome aggregation can be a common issue. To prevent this:
Include PEGylated Lipids: The formulation of the liposomes can include a certain percentage of PEG-grafted lipids (e.g., DSPE-PEG2000) to create a protective hydrophilic layer that sterically hinders aggregation.
Control Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation. If possible, store them at a moderate concentration.
Maintain Optimal pH and Ionic Strength: Ensure the storage buffer has a suitable pH and ionic strength, as deviations can affect the surface charge and stability of the liposomes.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Column Preparation:
Select a suitable SEC resin (e.g., Sepharose CL-4B or Sephadex G-75) with an appropriate exclusion limit to separate the liposomes from the smaller unreacted molecules.[15]
Pack the column according to the manufacturer's instructions. The column volume should be at least 10 times the sample volume for good separation.[15]
Equilibrate the column with at least 3-5 column volumes of a sterile, isotonic buffer (e.g., PBS, pH 7.4).
Sample Loading:
Carefully load the crude conjugated liposome suspension onto the top of the column.
Elution:
Begin elution with the equilibration buffer at a flow rate recommended for the chosen resin.
Collect fractions of a defined volume.
Analysis:
The liposomes will elute in the void volume (the earlier fractions) due to their large size. The smaller, unreacted molecules will elute later.
Monitor the fractions for the presence of liposomes (e.g., by measuring turbidity at 400 nm or by using a lipid-specific assay) and the unreacted materials (e.g., by HPLC or spectroscopy).
Pool the fractions containing the purified liposomes.
Protocol 2: Purification by Tangential Flow Filtration (TFF)
System Setup:
Select a TFF cassette with an appropriate membrane material (e.g., polyethersulfone) and molecular weight cut-off (MWCO) (e.g., 100-300 kDa) to retain the liposomes while allowing the unreacted materials to pass through.
Assemble the TFF system according to the manufacturer's instructions and sanitize it.
Equilibrate the system with the desired buffer (e.g., PBS, pH 7.4).
Concentration and Diafiltration:
Load the crude conjugated liposome suspension into the reservoir.
Begin recirculation of the suspension through the TFF cassette.
Apply a gentle transmembrane pressure to start the filtration process.
Once the desired concentration is reached, begin the diafiltration process by adding fresh buffer to the reservoir at the same rate as the permeate is being removed.
Perform at least 5-10 diafiltration volumes to ensure complete removal of the unreacted materials.[16]
Final Concentration and Recovery:
After diafiltration, concentrate the liposome suspension to the desired final volume.
Recover the purified liposome concentrate from the system.
Protocol 3: Purification by Dialysis
Membrane Preparation:
Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa) to retain the liposomes.[3]
Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
Sample Loading:
Load the crude conjugated liposome suspension into the dialysis bag or cassette.
Dialysis:
Place the sealed dialysis bag/cassette in a large volume of the desired dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume.
Stir the dialysis buffer gently at 4°C.
Change the dialysis buffer several times (e.g., after 2-4 hours, 8-12 hours, and then every 12-24 hours) for at least 48 hours to ensure complete removal of the unreacted materials.[3][16]
Sample Recovery:
Carefully remove the purified liposome suspension from the dialysis bag/cassette.
Visualizations
Caption: Experimental workflow for the purification and analysis of 16:0 Cyanur PE conjugated liposomes.
Caption: Troubleshooting flowchart for common issues in liposome purification.
A Head-to-Head Comparison: 16:0 Cyanur PE vs. DSPE-PEG-Maleimide for Antibody Conjugation in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid-based nanoparticles is a critical step in the development of targeted therapies. The choice of linker chem...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid-based nanoparticles is a critical step in the development of targeted therapies. The choice of linker chemistry can significantly impact conjugation efficiency, stability, and the ultimate therapeutic efficacy of the immunoliposome. This guide provides an objective comparison of two common lipid anchors for antibody conjugation: 16:0 Cyanur PE and DSPE-PEG-maleimide, supported by available experimental data and detailed protocols.
This comparison will delve into the fundamental chemistry, conjugation efficiency, stability of the resulting conjugate, and the overall advantages and disadvantages of each approach.
16:0 Cyanur PE is a phospholipid where the headgroup is functionalized with a cyanuric chloride moiety. Cyanuric chloride is a tri-substituted triazine ring with three reactive chlorine atoms. In the context of antibody conjugation, one of these chlorine atoms has already reacted to link to the phosphoethanolamine headgroup, leaving two available for reaction. This amine-reactive group readily undergoes nucleophilic substitution with primary amines, such as those found on the side chains of lysine residues on an antibody. This reaction proceeds efficiently under mildly basic conditions.[1][2]
DSPE-PEG-maleimide is a more complex lipid anchor composed of a distearoylphosphatidylethanolamine (DSPE) lipid, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal maleimide group. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are present on cysteine residues. The reaction, a Michael addition, forms a stable thioether bond. Since free thiols are not always readily available on the surface of antibodies, a pre-modification step to introduce thiol groups is often necessary.[3][][5]
Quantitative Data Summary
Direct head-to-head comparative studies providing quantitative data for both linkers under identical conditions are scarce in the published literature. However, data from individual studies on each linker can provide valuable insights into their performance.
Parameter
16:0 Cyanur PE
DSPE-PEG-Maleimide
Reported Conjugation Efficiency
Data not readily available in quantitative terms. The method is described as a "rapid and straightforward coupling procedure."[6]
Highly variable. Can reach 95-99% for Fab' fragments to certain nanoparticles, but has been reported as low as ~20% for IgG to liposomes in some studies. Efficiency is dependent on factors like the degree of antibody thiolation and maleimide concentration on the liposome (B1194612).[3][7]
Linkage Stability
The bond between the amine and the triazine ring is generally considered stable. Studies on cyanuric chloride-activated PEG conjugates have demonstrated good thermal stability.[8]
The thioether bond formed is susceptible to retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo), which can lead to deconjugation.[9][10] Stability can be enhanced with modified maleimide structures (e.g., N-aryl maleimides).[11]
Impact on Antibody Activity
Direct conjugation to lysine residues may potentially occur in or near the antigen-binding site, which could affect antibody affinity. However, the lack of a required pre-modification step reduces the risk of denaturation from chemical treatment.
Site-specific thiolation can offer better control over the conjugation site, potentially preserving antibody function. However, the thiolation process itself can sometimes lead to antibody aggregation or loss of activity.[3]
Experimental Protocols
Protocol 1: Antibody Conjugation using 16:0 Cyanur PE
This protocol is based on the direct coupling method described for cyanuric chloride-activated liposomes.[6]
Preparation of Reagents:
Prepare liposomes containing 1-5 mol% of 16:0 Cyanur PE using standard liposome preparation techniques such as thin-film hydration followed by extrusion.
Prepare a solution of the antibody in a borate (B1201080) buffer at pH 8.8.
Conjugation Reaction:
Add the antibody solution to the Cyanur PE-containing liposomes. A typical molar ratio is a 1:5 ratio of antibody to reactive lipid.[6]
Incubate the mixture for 16-24 hours at room temperature with gentle mixing.
Purification:
Remove unconjugated antibody and other reactants by dialysis against a suitable buffer (e.g., PBS pH 7.4). Size-exclusion chromatography can also be used.
Characterization:
Determine the conjugation efficiency by quantifying the amount of protein associated with the liposomes using a protein assay (e.g., BCA or Bradford assay) and comparing it to the initial amount of antibody used. The lipid concentration can be determined using a phosphate (B84403) assay.[3]
Protocol 2: Antibody Conjugation using DSPE-PEG-Maleimide
This protocol involves a two-step process: thiolation of the antibody followed by conjugation to the maleimide-functionalized liposomes.[3][12]
Antibody Thiolation (if required):
Dissolve the antibody in a suitable buffer (e.g., PBS with EDTA).
Add a thiolation reagent such as Traut's reagent (2-iminothiolane) or SATA in a defined molar excess.
Incubate for a specified time (e.g., 1 hour at room temperature).
Remove excess thiolation reagent using a desalting column.
Preparation of Maleimide-Liposomes:
Prepare liposomes containing 1-5 mol% of DSPE-PEG-maleimide using standard methods.
Conjugation Reaction:
Immediately add the freshly thiolated antibody to the maleimide-containing liposomes. The reaction should be carried out at a neutral pH (6.5-7.5).
Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching (Optional but Recommended):
Add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide groups.
Purification:
Separate the immunoliposomes from unconjugated antibody and other reagents using size-exclusion chromatography.
Characterization:
Quantify the protein and lipid content of the purified immunoliposomes to determine the conjugation efficiency.[3]
Visualizing the Workflows
16:0 Cyanur PE Conjugation Workflow
Caption: Workflow for antibody conjugation using 16:0 Cyanur PE.
DSPE-PEG-Maleimide Conjugation Workflow
Caption: Workflow for antibody conjugation using DSPE-PEG-maleimide.
Logical Comparison of the Two Methods
Caption: Logical comparison of 16:0 Cyanur PE and DSPE-PEG-maleimide.
Conclusion
The choice between 16:0 Cyanur PE and DSPE-PEG-maleimide for antibody conjugation depends on the specific requirements of the project.
16:0 Cyanur PE offers a simpler, more direct conjugation strategy by targeting abundant lysine residues without the need for prior antibody modification. This can be advantageous for rapid screening and development. However, the lack of site-specificity may lead to a more heterogeneous product and potentially impact antibody function if conjugation occurs within the antigen-binding site.
DSPE-PEG-maleimide provides the potential for more controlled, site-specific conjugation, particularly when used with antibodies engineered to have specific cysteine residues for attachment. This can lead to a more homogeneous product with preserved antigen-binding affinity. The main drawbacks are the more complex protocol, often requiring antibody thiolation, and the potential instability of the resulting thioether bond, which could lead to premature drug release in vivo.
For researchers prioritizing a straightforward and rapid conjugation protocol, 16:0 Cyanur PE is a strong candidate. For those requiring a high degree of control over the conjugation site and a more homogeneous final product, DSPE-PEG-maleimide may be the preferred choice, with the caveat that linker stability should be carefully considered and potentially addressed through the use of next-generation maleimide derivatives. Ultimately, empirical testing of both methods with the specific antibody and nanoparticle system is recommended to determine the optimal approach for a given application.
A Head-to-Head Comparison of 16:0 Cyanur PE and NHS-Ester Lipids for Bioconjugation
For researchers, scientists, and drug development professionals, the effective conjugation of biomolecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and advanced diagn...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the effective conjugation of biomolecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and advanced diagnostics. The choice of coupling chemistry can significantly impact conjugation efficiency, stability, and the biological activity of the final product. This guide provides an objective, data-driven comparison of two prominent amine-reactive lipids: 16:0 Cyanur PE and N-hydroxysuccinimide (NHS)-ester lipids.
This comparison delves into their reaction mechanisms, experimental protocols, and key performance characteristics to aid in the selection of the optimal lipid for your bioconjugation needs.
Mechanism of Action: A Tale of Two Chemistries
Both 16:0 Cyanur PE and NHS-ester lipids are designed to react with primary amine groups on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins and peptides, to form a stable covalent bond. However, the underlying chemistry and reaction conditions differ significantly.
16:0 Cyanur PE utilizes the reactivity of cyanuric chloride, a triazine ring with three chlorine atoms. In a step-wise nucleophilic aromatic substitution, an amine group from a biomolecule displaces one of the chlorine atoms. This reaction is typically performed under mild basic conditions.[1][2] A key advantage of this method is that it can often be performed in a single step without prior derivatization of the biomolecule.[3]
NHS-ester lipids feature an N-hydroxysuccinimide ester functional group. This group reacts with primary amines via nucleophilic acyl substitution to form a highly stable amide bond, releasing NHS as a byproduct.[4][5] This chemistry is one of the most widely used methods for bioconjugation due to its efficiency and the stability of the resulting amide bond.[6] However, NHS esters are susceptible to hydrolysis, a competing reaction that can reduce conjugation efficiency, particularly at higher pH and in dilute protein solutions.[5]
Quantitative Performance Comparison
While direct head-to-head studies providing quantitative comparisons are limited, the following tables summarize the key characteristics and reaction parameters for each lipid type based on available data.
Table 1: General Properties and Reaction Characteristics
The following sections provide detailed methodologies for bioconjugation using both 16:0 Cyanur PE and NHS-ester lipids, presented in a comparative format.
Experimental Workflow Overview
The general workflow for both methods involves preparation of the liposomes and the biomolecule, the conjugation reaction, and subsequent purification of the immunoliposomes.
Caption: General experimental workflow for liposome bioconjugation.
Detailed Experimental Protocols
Protocol 1: Bioconjugation using 16:0 Cyanur PE
This protocol is adapted from methodologies for cyanur-functionalized liposomes.[2][3]
Preparation of Liposomes:
Prepare liposomes containing 1-5 mol% of 16:0 Cyanur PE using a standard method such as thin-film hydration followed by extrusion.
The final liposome suspension should be in a borate buffer at pH 8.8.[3]
Preparation of Biomolecule:
Dissolve the antibody, protein, or peptide to be conjugated in a borate buffer (pH 8.8).
Ensure the biomolecule solution is free of other primary amines (e.g., Tris buffer).[3]
Conjugation Reaction:
Add the biomolecule to the liposome suspension. A typical molar ratio is 1:5 of the biomolecule to the reactive PEG-Cyanur lipid.[3]
Incubate the reaction mixture for 16 hours at room temperature with gentle mixing.[2]
Purification:
Remove unconjugated biomolecules from the immunoliposomes using dialysis or size-exclusion chromatography (SEC).[2]
Protocol 2: Bioconjugation using DSPE-PEG-NHS (Post-Insertion Method)
This protocol is based on a post-insertion methodology for NHS-ester functionalized lipids.[4][8]
Preparation of Lipid-Biomolecule Conjugate:
Dissolve the DSPE-PEG-NHS lipid in an appropriate organic solvent (e.g., chloroform) and then dry to a thin film under nitrogen or in a vacuum.[4]
Dissolve the biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
Add the biomolecule solution to the dried lipid film to form micelles. A 1:2 molar ratio of ligand to DSPE-PEG-NHS is suggested.[4]
Incubate the mixture for 6 hours at room temperature, followed by 24 hours in the refrigerator.[8]
Preparation of Pre-formed Liposomes:
Separately, prepare plain liposomes using your desired lipid composition and methodology.
Post-Insertion Step:
Co-incubate the micellar dispersion of the lipid-biomolecule conjugate with the pre-formed plain liposomes at 60°C for 30 minutes.[4]
Purification:
Purify the resulting immunoliposomes by removing non-inserted conjugates and free biomolecules via dialysis or SEC.[8]
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the chemical reactions underlying each bioconjugation method.
Caption: Reaction mechanism of 16:0 Cyanur PE with a primary amine.
Caption: Reaction mechanism of an NHS-ester lipid with a primary amine.
Conclusion
The choice between 16:0 Cyanur PE and NHS-ester lipids for bioconjugation depends on the specific requirements of the application.
16:0 Cyanur PE offers a straightforward, one-step conjugation process that may be advantageous when wishing to avoid pre-activation of the biomolecule. However, researchers should be mindful of potential side reactions with other nucleophilic groups.
NHS-ester lipids provide a well-established and robust method for forming highly stable amide bonds. The primary consideration for this chemistry is the management of the competing hydrolysis reaction to maximize conjugation efficiency.
Ultimately, the optimal choice will be guided by factors such as the nature of the biomolecule, the desired stability of the conjugate, and the specific experimental conditions. Careful consideration of the information presented in this guide will enable researchers to make an informed decision and advance their drug delivery and diagnostic development programs.
A Head-to-Head Comparison: Unveiling the Advantages of Cyanuric Chloride Chemistry Over Conventional Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the stability, efficacy, and functionality of bioconjugates, from antibod...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the stability, efficacy, and functionality of bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. While conventional crosslinkers like N-hydroxysuccinimide (NHS) esters and maleimides are widely used, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) offers a unique set of advantages rooted in its highly controllable, stepwise reactivity. This guide provides an objective comparison of cyanuric chloride chemistry with other common alternatives, supported by available data and detailed experimental protocols.
Cyanuric chloride's primary advantage lies in the differential reactivity of its three chlorine atoms, which can be sequentially substituted by nucleophiles under controlled temperature conditions. This allows for a level of precision and versatility in constructing complex molecular architectures that is difficult to achieve with other crosslinkers.
Core Advantages of Cyanuric Chloride Chemistry
Controlled Stepwise Reactivity : The three chlorine atoms on the s-triazine ring can be substituted at different temperatures. The first substitution occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures (e.g., >60°C). This unique feature allows for the sequential and controlled introduction of different molecules, enabling the synthesis of highly defined bioconjugates.
Versatility in Targeting Nucleophiles : Cyanuric chloride is not limited to reacting with primary amines. It efficiently couples with a range of nucleophiles including the hydroxyl groups (-OH) of sugars or serine/threonine residues and the sulfhydryl groups (-SH) of cysteine residues, expanding its utility beyond the targets of NHS esters (amines) and maleimides (thiols).
High Stability of the Resulting Linkage : The covalent bonds formed between the triazine ring and nucleophiles (e.g., C-N, C-O, C-S) are highly stable. The s-triazine ring itself is a robust, aromatic system, contributing to the overall stability of the conjugate, which is critical for applications in biological media like human serum.[1]
Multifunctionality and Scaffolding : The triazine core acts as a trifunctional scaffold, allowing for the attachment of up to three different moieties onto a single, compact core. This is invaluable for creating multimodal imaging agents, targeted drug delivery systems, and other complex constructs.
Performance Comparison: Cyanuric Chloride vs. Other Crosslinkers
While direct head-to-head quantitative data across all parameters is sparse in the literature, a comparative summary can be constructed based on the chemical principles and reported outcomes for each crosslinker type.
High (Amide bond is generally stable)[2][3][4][5][6]
High (Stable thioether bond)
Low (Schiff base is reversible unless reduced)
Key Advantage
Sequential conjugation of up to 3 different molecules.
Well-established, high amine reactivity.
High specificity for thiols.
Inexpensive and readily available.
Key Disadvantage
Requires careful temperature control; lower aqueous solubility.
Susceptible to hydrolysis; limited to targeting amines.
Potential for reaction with amines at pH >7.5; retro-Michael addition can occur.
Can cause protein aggregation and polymerization; potential for cytotoxicity.[7]
Quantitative Data Summary
The following table summarizes available quantitative data from various studies. Disclaimer: The data is compiled from different sources and may not reflect a direct, side-by-side experimental comparison.
Parameter
Cyanuric Chloride Chemistry
NHS Ester Chemistry
Glutaraldehyde Chemistry
Source / Comment
Immobilization Yield
Up to 79% (α-amylase on acrylic microfibers)
Not directly reported, but generally high for protein immobilization.
High, but often associated with activity loss.
[8] Immobilization efficiency is highly dependent on the support and enzyme.
Dialysis or size-exclusion chromatography equipment for purification
Methodology:
Step 1: First Substitution (Conjugation of Molecule A)
Cool a solution of the protein (e.g., 5 mg/mL) in phosphate buffer to 0-4°C in an ice bath with gentle stirring.
Prepare a fresh stock solution of cyanuric chloride (e.g., 10 mg/mL) in anhydrous acetone.
Add the cyanuric chloride solution dropwise to the cold protein solution to achieve a 5-10 fold molar excess of TCT over the protein.
Simultaneously, add 5% Na₂CO₃ solution dropwise to maintain the pH between 7.0 and 7.5.
Add a 10-20 fold molar excess of Molecule A to the reaction mixture.
Allow the reaction to proceed at 0-4°C for 2-4 hours while maintaining the pH.
Purify the mono-substituted conjugate (Protein-TCT-Molecule A) using dialysis or a desalting column equilibrated with phosphate buffer (pH 7.5) to remove unreacted TCT and Molecule A.
Step 2: Second Substitution (Conjugation of Protein)
Warm the purified conjugate solution to room temperature (~20-25°C).
Allow the reaction to proceed for an additional 4-6 hours at room temperature with gentle stirring.
Purify the final bioconjugate (Protein-TCT-Molecule A) using size-exclusion chromatography to remove any unreacted starting materials.
Protocol 2: Standard Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
Protein of interest (1-10 mg/mL)
Amine-free buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
NHS ester of the desired label (e.g., biotin-NHS)
Anhydrous Dimethylsulfoxide (DMSO)
Quenching solution: 1 M Tris-HCl, pH 8.0
Desalting column for purification
Methodology:
Prepare the protein in 0.1 M sodium bicarbonate buffer (pH 8.3). Ensure the buffer is free of primary amines (e.g., Tris).
Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.
Add a 10-20 fold molar excess of the NHS ester solution to the protein solution while gently stirring.
Incubate the reaction at room temperature for 1-2 hours.
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes. This will consume any unreacted NHS ester.
Purify the labeled protein from excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizing the Chemistry: Workflows and Logic
Cyanuric Chloride's Stepwise Reaction Pathway
The core advantage of cyanuric chloride is its temperature-controlled reactivity, allowing for the sequential addition of different molecules. This workflow is crucial for building complex, multifunctional conjugates.
Caption: Stepwise nucleophilic substitution on cyanuric chloride.
Crosslinker Selection Logic
Choosing the right crosslinker depends on the available functional groups on the target molecule and the desired stability and functionality of the final conjugate.
Caption: Decision tree for selecting a crosslinking chemistry.
A Comparative Guide to the Stability of 16:0 Cyanur PE Liposomes and Other Functionalized Liposomes
In the dynamic field of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of liposomes fu...
Author: BenchChem Technical Support Team. Date: December 2025
In the dynamic field of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of liposomes functionalized with 16:0 Cyanur PE against other commonly utilized functionalized liposomes. The comparison is based on key stability parameters, including size consistency and cargo retention, supported by experimental data from published research.
Introduction to Functionalized Liposomes
Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[1] Their biocompatibility and biodegradability make them excellent drug carriers.[2] However, conventional liposomes often exhibit limited stability in biological environments and during storage.[3] To overcome these limitations, liposome (B1194612) surfaces are functionalized with various molecules to enhance their stability and targeting capabilities.[4]
16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)) is a functionalized phospholipid where a cyanuric acid moiety is attached to the phosphoethanolamine (PE) headgroup.[5][6] Cyanuric chloride serves as a versatile platform for creating a diverse range of lipids, which can self-assemble into stable nanoparticles for applications like gene and drug delivery.[7] The triazine ring in cyanuric acid offers multiple sites for further conjugation, making it a valuable tool for creating multifunctional liposomes.
This guide will compare the stability of 16:0 Cyanur PE liposomes with other prevalent functionalized liposomes, such as:
PEGylated Liposomes: Liposomes coated with polyethylene (B3416737) glycol (PEG) to provide a "stealth" characteristic, prolonging circulation time and improving stability.[8]
Maleimide-Functionalized Liposomes: Liposomes incorporating maleimide (B117702) groups for the specific conjugation of thiol-containing molecules like peptides and proteins.[9]
Anionic Liposomes: Liposomes with a net negative charge, often used for DNA delivery and known to interact with serum components.[10][11]
Comparative Stability Data
The stability of liposomal formulations is typically assessed by monitoring changes in particle size and the leakage of encapsulated contents over time, often under physiological or storage conditions. The following table summarizes representative stability data for different functionalized liposomes based on published studies.
Note: Direct comparative data for 16:0 Cyanur PE liposomes is limited. The stability of cyanuric acid-based lipid nanoparticles is presented as a surrogate. The stability of any liposomal formulation is highly dependent on the specific lipid composition, preparation method, and experimental conditions.
Experimental Protocols
Accurate assessment of liposome stability relies on standardized experimental protocols. Below are detailed methodologies for key stability assays.
1. Liposome Size Stability Assay using Dynamic Light Scattering (DLS)
Objective: To measure the change in particle size and polydispersity index (PDI) of a liposome suspension over time as an indicator of physical stability (aggregation or fusion).[13]
Materials:
Liposome suspension
Phosphate-buffered saline (PBS) or other appropriate buffer
DLS instrument (e.g., Malvern Zetasizer)
Cuvettes
Procedure:
Prepare the liposome formulation and dilute it to an appropriate concentration with the desired buffer (e.g., PBS pH 7.4).
Measure the initial average particle size and PDI of the liposome suspension using DLS at a fixed temperature (e.g., 25°C).
Store the liposome suspension under defined conditions (e.g., 4°C, 25°C, or 37°C).[13][15]
At specified time intervals (e.g., 0, 24, 48 hours, and weekly for long-term studies), withdraw an aliquot of the suspension.
Dilute the aliquot with the buffer and measure the particle size and PDI as in step 2.
Plot the average particle size and PDI as a function of time to evaluate the stability. An increase in size or PDI suggests aggregation or fusion of the liposomes.[13]
2. In Vitro Drug Leakage Assay using Fluorescence Dequenching
Objective: To quantify the release of an encapsulated fluorescent marker from liposomes, indicating the integrity of the lipid bilayer.[16][17]
Materials:
Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein).[18]
Buffer (e.g., PBS pH 7.4)
Serum (e.g., Fetal Bovine Serum - FBS) for stability in biological media.[10][19]
Triton X-100 solution (10% v/v) for complete liposome lysis.
Fluorometer and 96-well plates.
Procedure:
Prepare liposomes loaded with a high concentration of calcein or carboxyfluorescein. At this concentration, the fluorescence is self-quenched.
Remove any unencapsulated dye by size exclusion chromatography or dialysis.
Dilute the fluorescent liposome suspension in the desired release medium (e.g., PBS or 50% FBS) in a 96-well plate.[20]
Incubate the plate at a controlled temperature (e.g., 37°C).
Measure the fluorescence intensity (Ft) at various time points (Excitation/Emission wavelengths are specific to the dye, e.g., ~490 nm/~520 nm for calcein).
At the end of the experiment, add Triton X-100 to each well to lyse the liposomes completely, causing the release of all encapsulated dye and maximum fluorescence dequenching. Measure the maximal fluorescence intensity (Fmax).
Calculate the percentage of dye leakage at each time point using the following equation:
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
Where F0 is the initial fluorescence at time zero.
Evaluating the Binding Affinity of 16:0 Cyanur PE Conjugated Ligands: A Comparative Guide
Introduction to 16:0 Cyanur PE and Alternatives 16:0 Cyanur PE is a synthetic lipid where a cyanuric acid moiety is conjugated to the headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The cya...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction to 16:0 Cyanur PE and Alternatives
16:0 Cyanur PE is a synthetic lipid where a cyanuric acid moiety is conjugated to the headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The cyanuric acid group, a triazine derivative, presents a unique reactive handle. Its structure allows for potential covalent bond formation with nucleophilic residues on target proteins, such as cysteines or lysines, under specific conditions. This reactive potential makes it an interesting candidate for applications requiring stable, long-term or irreversible binding to a target.
In the absence of direct experimental binding data for 16:0 Cyanur PE, this guide will draw comparisons with other well-characterized functionalized phosphatidylethanolamine (B1630911) (PE) lipids, including:
Biotinylated PE: Utilized for its exceptionally high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin.
Maleimide-PEG-PE: Commonly used for covalent conjugation to thiol groups on proteins and peptides.
NHS Ester-PE: Employed for its reactivity towards primary amines, leading to the formation of stable amide bonds.
Comparative Analysis of Functionalized PE Ligands
The choice of a functionalized lipid ligand depends on the specific application, the nature of the target molecule, and the desired binding characteristics. The following table summarizes the key features of 16:0 Cyanur PE and its alternatives.
Ligand
Functional Group
Binding Mechanism
Typical Binding Partner(s)
Reported Binding Affinity (Kd)
Key Advantages
Potential Limitations
16:0 Cyanur PE
Cyanuric Acid (Triazine)
Potentially covalent
Nucleophilic amino acid residues (e.g., Cys, Lys)
Not reported in literature
Potential for irreversible binding, stable linkage.
Reactivity may lead to non-specific binding; reaction conditions need optimization.
Not a dissociation constant; reaction is covalent.
Highly specific for thiols, rapid and efficient reaction at physiological pH.[2]
Potential for hydrolysis of the maleimide group, reversibility through thiol exchange.[3]
NHS Ester-PE
N-Hydroxysuccinimide Ester
Covalent (Acylation)
Primary amines (Lysine, N-terminus)
Not a dissociation constant; reaction is covalent.
Forms stable amide bonds, reacts with abundant residues.[4]
Can be less specific due to the prevalence of lysine (B10760008) residues, hydrolysis in aqueous solutions.[5]
Experimental Protocols for Determining Binding Affinity
To empower researchers to quantitatively assess the binding affinity of 16:0 Cyanur PE or other lipidated ligands, this section provides detailed protocols for two powerful biophysical techniques: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][7]
Materials:
Isothermal Titration Calorimeter
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)
Liposomes containing 16:0 Cyanur PE (or alternative functionalized lipid)
Matching buffer for dialysis and dilutions
Procedure:
Sample Preparation:
Prepare liposomes incorporating a defined molar percentage of 16:0 Cyanur PE. The liposome (B1194612) composition should be optimized for stability and to mimic the biological membrane of interest.
Extrude the liposomes to obtain a uniform size distribution (e.g., 100 nm).
Thoroughly dialyze the purified protein and the liposome preparation against the same buffer to minimize buffer mismatch effects.
Accurately determine the concentration of the protein and the lipid.
ITC Experiment Setup:
Load the protein solution into the sample cell of the calorimeter.
Load the liposome suspension into the injection syringe.
Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
Titration:
Perform a series of injections of the liposome suspension into the protein solution.
Record the heat changes associated with each injection.
As a control, perform a titration of the liposome suspension into the buffer alone to determine the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the binding data.
Integrate the heat pulses to obtain the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of lipid to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding.[8][9][10]
Materials:
Microscale Thermophoresis instrument
Fluorescently labeled protein of interest
Liposomes containing 16:0 Cyanur PE (or alternative functionalized lipid)
MST buffer (e.g., PBS with 0.05% Tween-20)
Hydrophilic capillaries
Procedure:
Sample Preparation:
Label the protein of interest with a fluorescent dye (e.g., NHS-ester dye for primary amines). Ensure the labeling does not interfere with the binding site.
Prepare a serial dilution of the liposomes containing 16:0 Cyanur PE in the MST buffer.
Prepare a constant concentration of the fluorescently labeled protein in the MST buffer.
MST Experiment Setup:
Mix the labeled protein with each concentration of the liposome serial dilution.
Incubate the mixtures to allow binding to reach equilibrium.
Load the samples into the hydrophilic capillaries.
Measurement:
Place the capillaries in the MST instrument.
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move.
Data Analysis:
The change in the thermophoresis signal is plotted against the logarithm of the ligand (liposome) concentration.
The resulting binding curve is fitted with a suitable model (e.g., the Kd model) to determine the dissociation constant (Kd).
Visualizing Workflows and Pathways
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for determining binding affinity using ITC.
Experimental Workflow for Microscale Thermophoresis (MST)
Navigating the Nanoscale: A Comparative Guide to 16:0 Cyanur PE and Alternative Drug Delivery Systems
A comprehensive analysis of the in vitro and in vivo performance of the hypothetical 16:0 Cyanur PE drug delivery system in comparison to established and emerging nanocarrier platforms. This guide is intended for researc...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the in vitro and in vivo performance of the hypothetical 16:0 Cyanur PE drug delivery system in comparison to established and emerging nanocarrier platforms. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of drug delivery is continually evolving, with a persistent demand for novel systems that enhance therapeutic efficacy while minimizing off-target effects. This guide introduces a hypothetical novel lipid-based drug delivery system, termed "16:0 Cyanur PE," and contextualizes its potential performance by comparing it with established and next-generation platforms. For the purpose of this analysis, 16:0 Cyanur PE is conceptualized as a PEGylated lipid nanoparticle, where a 16:0 palmitoyl (B13399708) lipid anchor is linked, potentially via a cyanuric acid-based moiety, to a phosphatidylethanolamine (B1630911) (PE) headgroup. This structure suggests a versatile platform for encapsulating a variety of therapeutic payloads.
Comparative Performance Analysis
The success of any drug delivery system is contingent on a multitude of factors, from its physicochemical properties to its interactions with biological systems. The following tables provide a comparative summary of the hypothetical 16:0 Cyanur PE system against other prominent nanocarriers, including polymeric nanoparticles, protein-based nanoparticles, and systems employing PEG alternatives.
Liver, Spleen, Tumor (Potentially reduced RES uptake)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery systems. Below are outlines of key experimental protocols.
In Vitro Drug Release Study
Preparation: A known concentration of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
Incubation: The dialysis bag is submerged in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) and incubated at 37°C with gentle shaking.
Sampling: At predetermined time points, aliquots of the release buffer are collected, and the volume is replaced with fresh buffer.
Analysis: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Cellular Uptake Analysis by Flow Cytometry
Cell Culture: Cancer cells are seeded in 6-well plates and allowed to adhere overnight.
Treatment: The cells are then incubated with fluorescently labeled nanoparticles at a specific concentration for various time periods (e.g., 1, 4, and 24 hours).
Harvesting: After incubation, the cells are washed with PBS, trypsinized, and collected by centrifugation.
Analysis: The cell pellets are resuspended in PBS, and the fluorescence intensity of the cells is measured using a flow cytometer to quantify nanoparticle uptake.
In Vivo Therapeutic Efficacy Study
Animal Model: Tumor-bearing mice are generated by subcutaneously injecting cancer cells into the flank of immunocompromised mice.
Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded 16:0 Cyanur PE, and (4) Drug-loaded alternative nanoparticle formulation.
Administration: The formulations are administered intravenously at a specified dose and schedule.
Monitoring: Tumor volume and body weight are measured every 2-3 days.
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed for final analysis.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the in vitro and in vivo evaluation of a novel drug delivery system.
Caption: Generalized signaling pathway for nanoparticle-mediated drug delivery to a target cell.
Caption: Logical comparison of different classes of drug delivery systems.
Comparative Analysis of 16:0 Cyanur PE and Other DPPE Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 16:0 Cyanur PE and other common derivatives of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16:0 Cyanur PE and other common derivatives of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective physicochemical properties, potential applications, and the experimental methodologies required for their evaluation. While direct comparative studies are limited, this guide synthesizes available data and proposes a framework for systematic evaluation.
Introduction to DPPE Derivatives
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid frequently utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery. The primary amine on the ethanolamine (B43304) headgroup provides a convenient attachment point for various functional moieties, leading to a diverse range of DPPE derivatives with tailored properties. These modifications can influence the stability, targeting specificity, and intracellular trafficking of the resulting nanocarriers. This guide focuses on a comparative overview of 16:0 Cyanur PE, a derivative featuring a reactive cyanuric acid headgroup, and other widely used DPPE derivatives such as PEGylated DPPE (DPPE-PEG) and folate-conjugated DPPE (DPPE-Folate).
Physicochemical and Biological Properties
The functionalization of the DPPE headgroup significantly alters the characteristics of the lipid and the liposomes they form. Below is a comparative summary of the known properties of 16:0 Cyanur PE and other DPPE derivatives.
Table 1: Comparison of Physicochemical and Biological Properties of DPPE Derivatives
Property
16:0 Cyanur PE
DPPE-PEG
DPPE-Folate
Headgroup
Cyanuric Acid (Triazine derivative)
Polyethylene Glycol
Folic Acid
Key Features
Reactive triazine ring for covalent conjugation; potential for interacting with specific cellular pathways.[1][2]
Provides a hydrophilic shield ("stealth" property), prolonging circulation time and improving stability.[3][4]
Targets cells overexpressing the folate receptor, such as many cancer cells, for targeted drug delivery.
Primary Application
Covalent attachment of targeting ligands, drugs, or imaging agents; potential for active therapeutic effects.
Systemic drug delivery requiring long circulation times.
Targeted delivery to folate receptor-positive tumors.
Reported Biological Activity
The cyanuric acid moiety has been shown to induce apoptosis and inhibit the PI3K/mTOR signaling pathway in some cancer cells.[1][5] It may also act as a quorum-sensing modulator.[6]
Generally considered biologically inert, but the PEG layer can sometimes hinder cellular uptake (the "PEG dilemma").[7][8]
Facilitates receptor-mediated endocytosis into target cells.
Known Cytotoxicity
Triazine derivatives have shown dose-dependent cytotoxicity against cancer cell lines.[1][2][9]
Generally low cytotoxicity, although some studies report mild cytotoxic effects at high concentrations.[10][11]
Low intrinsic cytotoxicity; targeted delivery can enhance the cytotoxicity of conjugated drugs to cancer cells.
Proposed Experimental Comparison
To provide a direct comparative analysis, a series of experiments should be conducted. The following sections detail the experimental protocols to assess key performance indicators of liposomes formulated with 16:0 Cyanur PE, DPPE-PEG, and DPPE-Folate.
Dissolve DPPC, cholesterol, and the respective DPPE derivative (e.g., in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated by vortexing for 30 minutes.
The resulting multilamellar vesicles (MLVs) are then subjected to five freeze-thaw cycles.
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded 10-15 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
2. Characterization of Liposomes
Particle Size and Zeta Potential:
Dilute the liposome suspension in PBS.
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Encapsulation Efficiency:
Lyse a known amount of the liposomal formulation using a suitable detergent (e.g., 10% Triton X-100).
Quantify the total amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
The encapsulation efficiency (EE%) is calculated as:
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
3. In Vitro Stability Study
Procedure:
Incubate the liposomal formulations in PBS (pH 7.4) and in 50% fetal bovine serum (FBS) at 37°C.
At predetermined time points (e.g., 0, 1, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the samples.
Monitor the particle size and PDI using DLS to assess physical stability (aggregation or fusion).
Measure the amount of drug leaked from the liposomes by separating the liposomes from the release medium using dialysis or a spin column and quantifying the drug in the supernatant.
4. In Vitro Drug Release Study
Procedure:
Place the drug-loaded liposomes in a dialysis bag (with an appropriate molecular weight cut-off).
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring.
At specific time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
Quantify the drug concentration in the collected samples.
The cumulative drug release is then plotted against time.
5. In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of empty liposomes (to assess the cytotoxicity of the formulation itself) and drug-loaded liposomes for 24 or 48 hours.
After incubation, add MTT solution to each well and incubate for another 4 hours.
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the untreated control cells.
6. Cellular Uptake Study
Procedure:
Prepare fluorescently labeled liposomes by incorporating a lipid-soluble dye (e.g., Rhodamine-PE) into the formulation.
Incubate the cells with the fluorescently labeled liposomes for different time periods (e.g., 1, 4, and 12 hours).
Wash the cells with PBS to remove non-internalized liposomes.
The cellular uptake can be quantified using a flow cytometer or visualized using a fluorescence microscope.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The cyanuric acid moiety of 16:0 Cyanur PE may influence cellular signaling. Based on studies of other triazine derivatives, a potential mechanism of action could involve the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][5]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 16:0 Cyanur PE.
Another potential interaction is based on the ability of cyanuric acid to act as a quorum-sensing molecule in bacteria.[6] While this is a prokaryotic signaling system, it highlights the potential for the triazine ring to interact with specific biological receptors.
Caption: Potential interaction of the cyanur moiety with LuxR-type quorum-sensing receptors.
Experimental Workflow
The following diagram illustrates the workflow for the comparative experimental analysis of DPPE derivatives.
Caption: Workflow for the comparative analysis of liposomes containing different DPPE derivatives.
Conclusion
The functionalization of DPPE lipids offers a versatile platform for the development of advanced drug delivery systems. 16:0 Cyanur PE, with its reactive triazine ring, presents unique opportunities for covalent surface modification and potentially for direct therapeutic intervention through modulation of cellular signaling pathways. In contrast, established derivatives like DPPE-PEG and DPPE-Folate provide well-characterized advantages in terms of stability and targeting, respectively. The lack of direct comparative data necessitates a systematic experimental evaluation, as outlined in this guide. By following these protocols, researchers can generate robust, comparable data to inform the selection and optimization of DPPE derivatives for their specific drug delivery applications. This will ultimately contribute to the rational design of more effective and targeted nanomedicines.
Assessing the Immunogenicity of Modified Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The Role of Lipid Components in Nanoparticle Immunogenicity Lipid nanoparticles (LNPs) are a leading platform for nucleic acid delivery.[1][2] Their immunog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Role of Lipid Components in Nanoparticle Immunogenicity
Lipid nanoparticles (LNPs) are a leading platform for nucleic acid delivery.[1][2] Their immunogenicity is not solely dependent on the encapsulated payload but is also significantly influenced by the lipid components themselves.[3] These lipids can act as adjuvants, stimulating the innate immune system and shaping the subsequent adaptive immune response.[3] Key lipid components that modulate immunogenicity include:
Ionizable Lipids: These lipids are crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm. Different ionizable lipids can lead to varying levels of immunogenicity.[1][2]
PEG-Lipids: Polyethylene glycol (PEG) is often used to create a hydrophilic shield around the nanoparticle, increasing its stability and circulation time. However, PEGylation can also lead to the production of anti-PEG antibodies, which can affect the efficacy and safety of subsequent doses.[4][5] The length of the PEG chain and its molar ratio in the formulation are important parameters.[3]
Phospholipids (B1166683) and Cholesterol: These structural lipids contribute to the integrity and fluidity of the nanoparticle. Modifications to their structure can impact protein expression and immune responses.[3]
Comparison of Nanoparticle Modifications
The ideal nanoparticle modification aims to achieve a balance between desired immunostimulatory effects (as in vaccines) and minimizing unwanted inflammatory responses. Below is a comparison of different modification strategies.
Modification Strategy
Key Features
Potential Immunogenic Effects
Supporting Data Highlights
PEG-Lipid Modification
Variation in PEG chain length and molar ratio.
Shorter PEG chains and lower molar ratios have been shown to increase antigen-specific antibody and CD8+ T cell responses.[3] However, PEG itself can be immunogenic.[4][5]
Reducing PEG chain length and molar ratio in mRNA-LNP formulations enhanced immune responses in vivo.[3]
Alternative Structural Lipids
Replacement of standard phospholipids (e.g., DSPC) with alternatives like DOPC or DOPE.
Can induce comparable antibody and CD8+ T cell responses to standard formulations while significantly reducing inflammatory cytokine production and adverse reactions.[3]
LNPs with alternative phospholipids showed reduced inflammatory cytokine production compared to control LNPs.[3]
Novel Ionizable Lipids
Development of new ionizable lipids (e.g., H-series lipids).
Can significantly enhance in vivo delivery efficacy and elicit a stronger humoral immune response compared to established lipids like MC3.[6]
Homologous H03-mRNA vaccination elicited an approximately 3-fold higher immune response than homologous MC3-mRNA vaccination.[6]
Hypothetical: 16:0 Cyanur PE
Surface modification with a cyanuric acid headgroup and a saturated 16:0 lipid tail.
The cyanuric acid moiety could potentially interact with immune receptors. The saturated lipid tail might influence membrane rigidity and interaction with cells. Its overall immunogenic profile would require experimental evaluation.
No direct experimental data is currently available in the public domain.
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of nanoparticle immunogenicity involves a combination of in vitro and in vivo assays.
In Vitro Cytokine Profiling
This assay assesses the inflammatory potential of nanoparticles by measuring cytokine secretion from immune cells.
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 mouse macrophages) are cultured.[7][8]
Nanoparticle Treatment: Cells are incubated with various concentrations of the test nanoparticles and appropriate controls (e.g., LPS as a positive control, untreated cells as a negative control) for a specified period (e.g., 24 hours).[7]
Cytokine Measurement: The cell culture supernatants are collected, and the levels of key pro-inflammatory and anti-inflammatory cytokines are measured using techniques like ELISA or multiplex bead arrays.[7][9] Commonly measured cytokines include TNF-α, IL-1β, IL-6, IL-10, and IL-12.[7][10]
Dendritic Cell (DC) Maturation Assay
This assay evaluates the ability of nanoparticles to activate dendritic cells, which are key antigen-presenting cells that initiate adaptive immune responses.[11][12]
DC Culture and Treatment: Immature DCs, derived from bone marrow or monocytes, are treated with the nanoparticles.[10]
Analysis of Maturation Markers: After incubation, the expression of DC maturation markers such as CD80, CD83, CD86, and MHC class II molecules is analyzed by flow cytometry.[10][13]
Functional Assays: The ability of treated DCs to activate T cells can be assessed in a mixed lymphocyte reaction (MLR).[10]
T-Cell Activation and Proliferation Assay
This assay measures the capacity of nanoparticles to induce an antigen-specific T-cell response.
Co-culture System: Antigen-presenting cells (like DCs) are pulsed with a specific antigen and the test nanoparticles, and then co-cultured with T cells from a T-cell receptor (TCR) transgenic mouse model or with CFSE-labeled naive T-cells.[14][15][16]
Proliferation Measurement: T-cell proliferation is quantified by measuring the dilution of a fluorescent dye like CFSE using flow cytometry.[16]
Cytokine Secretion: The production of T-cell-associated cytokines, such as IFN-γ and IL-2, in the culture supernatant is measured by ELISA.[10]
Visualizing Immunological Pathways and Workflows
To better understand the processes involved in nanoparticle immunogenicity, the following diagrams illustrate key concepts.
Caption: Signaling pathway of nanoparticle-induced immune response.
Caption: Experimental workflow for assessing nanoparticle immunogenicity.
Caption: Logical relationship of factors influencing immunogenicity.
A Comparative Guide to Liposome Conjugation: Evaluating 16:0 Cyanur PE and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient conjugation of molecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostic agents, a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient conjugation of molecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostic agents, and advanced research tools. This guide provides a quantitative comparison of the conjugation efficiency of 16:0 Cyanur PE with other common liposome (B1194612) conjugation methods, supported by experimental data and detailed protocols.
Quantitative Comparison of Conjugation Efficiencies
The selection of a conjugation strategy significantly impacts the yield and functionality of the final liposome construct. Below is a summary of reported conjugation efficiencies for various methods.
Conjugation Chemistry
Reactive Group on Liposome
Target Moiety
Reported Conjugation Efficiency (%)
Cyanuric Chloride
Cyanuryl Group (on 16:0 Cyanur PE)
Primary Amines
High (specific percentage is dependent on reaction conditions)
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following sections outline the general protocols for the discussed conjugation methods and their subsequent quantification.
Conjugation via 16:0 Cyanur PE (Cyanuric Chloride Chemistry)
This method leverages the reactivity of the chlorine atoms on the cyanuric chloride headgroup of the PE lipid towards primary amines. The reaction proceeds in a stepwise manner, with reactivity being temperature-dependent.
Materials:
Liposomes containing 16:0 Cyanur PE
Amine-containing molecule (e.g., protein, peptide, or small molecule)
Dialysis or size-exclusion chromatography system for purification
Protocol:
Prepare liposomes incorporating 16:0 Cyanur PE using a standard method such as thin-film hydration followed by extrusion.
Dissolve the amine-containing molecule in borate buffer (pH 8.8).
Add the amine-containing molecule to the liposome suspension. A typical molar ratio is a 5-fold excess of the amine-containing molecule to the reactive cyanur lipid.
Incubate the reaction mixture for 16 hours at room temperature with gentle mixing.[5]
Remove non-conjugated molecules by dialysis against a suitable buffer or by size-exclusion chromatography.
Maleimide-Thiol Conjugation
This popular method forms a stable thioether bond between a maleimide-functionalized lipid and a thiol-containing molecule.
Materials:
Liposomes containing a maleimide-functionalized PE (e.g., DSPE-PEG-Maleimide)
Thiol-containing molecule
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.4)
Purification system (dialysis or size-exclusion chromatography)
Protocol:
Prepare liposomes containing the maleimide-functionalized lipid.
Dissolve the thiol-containing molecule in the reaction buffer.
Mix the liposome suspension with the thiol-containing molecule. The optimal molar ratio of maleimide to thiol can range from 2:1 to 5:1.[1][2]
Incubate the reaction for 30 minutes to 2 hours at room temperature.[1][2]
Purify the conjugated liposomes from unreacted molecules.
Click Chemistry (Copper-Free)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction that does not require a cytotoxic copper catalyst.
Materials:
Liposomes containing an azide- or cyclooctyne-functionalized lipid
Molecule functionalized with the corresponding reactive partner (cyclooctyne or azide)
Reaction buffer (e.g., PBS)
Protocol:
Prepare liposomes containing the azide- or cyclooctyne-functionalized lipid.
Dissolve the functionalized molecule to be conjugated in the reaction buffer.
Mix the liposome suspension with the molecule.
The reaction typically proceeds to high efficiency at room temperature within a few hours.
Purification is performed to remove any unreacted components.
Quantification of Conjugation Efficiency
Accurate quantification is essential to compare the efficiency of different conjugation methods.
a) High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying the components of a liposome formulation.[6][7][8]
Principle: The liposome sample is solubilized, and the components (lipids, conjugated molecule, unconjugated molecule) are separated on a suitable column (e.g., reverse-phase C18) and detected by a detector such as an Evaporative Light Scattering Detector (ELSD) or a UV-Vis detector.
General Protocol:
Establish a calibration curve for the molecule to be quantified.
Lyse the conjugated liposome sample with a suitable solvent (e.g., methanol/chloroform mixture).
Inject the sample into the HPLC system.
Quantify the amount of conjugated and unconjugated molecule by comparing the peak areas to the calibration curve.
Calculate the conjugation efficiency as: (amount of conjugated molecule / initial amount of molecule) x 100%.
b) Fluorescence-Based Quantification:
If the conjugated molecule is fluorescent or is labeled with a fluorescent dye, its concentration can be determined using a fluorescence spectrophotometer or fluorescence microscopy.
Principle: The fluorescence intensity of the liposome suspension is measured after removing the unconjugated fluorescent molecules. This intensity is then correlated to the concentration of the conjugated molecule using a standard curve.
General Protocol:
Purify the fluorescently labeled conjugated liposomes.
Measure the fluorescence intensity of the liposome suspension.
Prepare a standard curve of the free fluorescent molecule.
Determine the concentration of the conjugated molecule from the standard curve.
Calculate the conjugation efficiency.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in liposome conjugation and quantification.
Caption: Experimental workflow for liposome conjugation.
Caption: Comparison of conjugation reaction mechanisms.
Essential Safety and Disposal Guidance for 16:0 Cyanur PE
For researchers, scientists, and drug development professionals utilizing 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)), proper handling and disposal are paramount to ensure laboratory safe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)), proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This document provides a comprehensive overview of the necessary procedures, drawing from safety data sheets of the compound and its reactive component, cyanuric chloride.
Given the dichlorotriazine functional group, 16:0 Cyanur PE and its parent compound, cyanuric chloride, present several hazards that necessitate stringent safety protocols.
Personal Protective Equipment (PPE):
Always handle 16:0 Cyanur PE in a well-ventilated area, preferably a chemical fume hood.[4][5][6][7] The following PPE is mandatory:
Eye Protection: Wear chemical safety goggles and a face shield.[5][8]
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with laboratory safety protocols.[5][8]
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[5]
Respiratory Protection: If working with the powdered form or where dust may be generated, a NIOSH-approved respirator is essential.[4][5][6][7]
The compound is moisture-sensitive; handle under inert gas and store in a cool, dry place with the container tightly sealed.[7][8] Cyanuric chloride, the reactive part of the molecule, reacts violently with water.[5][7]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]
Skin Contact
Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. Seek immediate medical attention.[5][7]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Spill Response:
Evacuate the area and ensure adequate ventilation.
Wear full PPE, including respiratory protection.
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a designated, labeled, and sealed container for disposal.[4][7]
Do not add water to the spill, as the cyanuric chloride moiety reacts violently with it.[7]
Following cleanup, decontaminate the area and all equipment used.
Proper Disposal Procedures
Waste containing 16:0 Cyanur PE must be treated as hazardous waste. Do not dispose of this chemical in the trash or down the drain.[5]
Step-by-Step Disposal Protocol:
Segregation: Collect all waste materials containing 16:0 Cyanur PE, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
Containerization: Use a suitable, sealable, and chemically resistant container for waste collection. Ensure the container is kept closed when not in use.
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur))".
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, alcohols, and amines.[7]
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Decontamination of Labware:
Glassware and other reusable equipment that have come into contact with 16:0 Cyanur PE should be decontaminated. A common procedure for reactive triazines involves quenching with a suitable nucleophile, such as a dilute solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, in a controlled manner within a fume hood. However, given the violent reaction with water, this should be done with extreme caution and preferably by trained personnel. Consult your institution's EHS for specific decontamination protocols.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 16:0 Cyanur PE waste.
Essential Safety and Operational Guide for Handling 16:0 Cyanur PE
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of 16:0 Cyanur PE. This document provides critical safety and logistical information...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of 16:0 Cyanur PE.
This document provides critical safety and logistical information for the handling and use of 16:0 Cyanur PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your research.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent contact with skin and eyes, and to avoid inhalation.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber)
To prevent skin contact with the lipid, which may cause irritation.
Eye Protection
Safety glasses with side-shields or goggles
To protect eyes from splashes or airborne particles of the powdered lipid.
Body Protection
Laboratory coat
To protect skin and clothing from contamination.
Respiratory Protection
Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.
To prevent inhalation of the powdered lipid, which may cause respiratory irritation.
Storage and Stability:
Proper storage is crucial to maintain the integrity of 16:0 Cyanur PE.
Parameter
Specification
Storage Temperature
-20°C
Stability
At least one year at -20°C
Light Sensitivity
Not specified, but protection from light is good practice for all lipids.
Hygroscopicity
Not specified, store in a dry environment.
Operational Plans: Experimental Protocols
16:0 Cyanur PE is primarily used in the formation of liposomes and for the bioconjugation of molecules, such as antibodies, to the surface of these liposomes. The cyanuric chloride group is reactive towards primary amines, making it a useful tool for covalent coupling.
Preparation of Liposomes Containing 16:0 Cyanur PE (Thin-Film Hydration Method)
Extruder with polycarbonate membranes (optional, for size control)
Procedure:
Lipid Film Formation:
Dissolve the desired lipids (e.g., a 9:1 molar ratio of primary phospholipid to 16:0 Cyanur PE) in the organic solvent in a round-bottom flask.
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
Dry the film further under high vacuum for at least one hour to remove any residual solvent.
Hydration:
Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the primary lipid.
Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
Size Reduction (Optional):
To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).
Bioconjugation of Antibodies to 16:0 Cyanur PE-Containing Liposomes
This protocol describes a general method for coupling antibodies to the surface of pre-formed liposomes.
Materials:
Liposomes containing 16:0 Cyanur PE
Antibody or other amine-containing protein
Reaction buffer (e.g., PBS at a slightly alkaline pH of 7.4-8.0 to facilitate the reaction with amines)
Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification
Procedure:
Reaction Setup:
Add the antibody solution to the liposome (B1194612) suspension. A typical starting point is a 1:100 to 1:500 molar ratio of antibody to reactive lipid (16:0 Cyanur PE).
Gently mix the suspension and allow it to react for several hours (e.g., 4-24 hours) at room temperature or 4°C. The reaction progress can be monitored by measuring the amount of unreacted antibody.
Purification:
Separate the antibody-conjugated liposomes from unreacted antibody and other small molecules using size-exclusion chromatography. The liposomes will elute in the void volume.
Characterization:
Characterize the resulting immunoliposomes for size, zeta potential, and the amount of conjugated antibody.
Disposal Plan
All materials contaminated with 16:0 Cyanur PE, including unused product, empty containers, and disposable labware, should be treated as hazardous chemical waste.
Waste Type
Disposal Procedure
Solid Waste
Collect in a designated, labeled hazardous waste container.
Liquid Waste
Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware
Decontaminate if possible, or dispose of as solid hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and use of 16:0 Cyanur PE.
Caption: Workflow for the safe handling of 16:0 Cyanur PE.
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